Repaglinide M1-D5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1/i1D3,4D2 |
InChI Key |
OSCVKZCOJUTUFD-RWSOIAPGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Conversion of Repaglinide to its M1 Metabolite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the metabolic pathway leading to the formation of the M1 metabolite from the anti-diabetic drug Repaglinide. The document details the enzymatic processes, presents quantitative kinetic data, outlines experimental methodologies for studying this biotransformation, and includes a visual representation of the metabolic pathway.
Introduction to Repaglinide Metabolism
Repaglinide, a member of the meglitinide class of oral hypoglycemic agents, is primarily eliminated from the body through hepatic metabolism.[1][2] This process involves oxidative biotransformation and direct glucuronidation, leading to the formation of several metabolites, most of which are pharmacologically inactive.[1][2] The major metabolites include M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (hydroxylated on the piperidine ring).[1] This guide focuses specifically on the formation of the M1 metabolite.
The Metabolic Pathway of Repaglinide to M1
The conversion of Repaglinide to its M1 metabolite is an oxidative process primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[3] Specifically, CYP3A4 is the principal enzyme responsible for the formation of the M1 metabolite, which is an aromatic amine.[2][3][4] While CYP2C8 is also a key enzyme in the overall metabolism of Repaglinide, its major contribution is towards the formation of the M4 metabolite.[3][4] However, CYP2C8 does exhibit some minor activity in the formation of M1.[4][5] The M1 metabolite is formed through the oxidative N-dealkylation of the piperidine moiety of the Repaglinide molecule.
The following diagram, generated using Graphviz, illustrates this metabolic conversion.
Quantitative Analysis of M1 Formation
The kinetics of M1 formation have been characterized in various in vitro systems. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of M1 from Repaglinide by the primary metabolizing enzymes are summarized in the table below. This data is crucial for predicting the metabolic fate of Repaglinide and potential drug-drug interactions.
| Enzyme | In Vitro System | Km (μM) | Vmax (pmol/min/mg protein) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | Recombinant Human CYP | 11 | Not Applicable | 1.6[2] |
| Human Liver Microsomes | 9.8 | 1110[4] | Not Reported | |
| CYP2C8 | Recombinant Human CYP | 2.9 | Not Applicable | 0.4[2] |
| Human Liver Microsomes | Not Reported | Not Reported | Not Reported |
Data presented is a synthesis from multiple sources and experimental conditions may vary.
Experimental Protocols for In Vitro Metabolism Studies
The following protocols provide a general framework for conducting in vitro experiments to investigate the metabolic conversion of Repaglinide to M1.
Materials and Reagents
-
Repaglinide
-
M1 metabolite standard
-
Pooled Human Liver Microsomes (HLM)
-
Recombinant human CYP3A4 and CYP2C8 enzymes (e.g., Supersomes™)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Incubation Conditions
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (typically 100 mM, pH 7.4), MgCl₂ (typically 3-10 mM), and either HLM (e.g., 0.1-0.5 mg/mL) or recombinant CYP enzyme (e.g., 10-50 pmol/mL).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding Repaglinide (at various concentrations to determine kinetics, e.g., 0.1 to 50 μM) and the NADPH regenerating system. The final incubation volume is typically 200-500 μL.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the proteins.
-
Control Incubations: Perform control incubations in the absence of the NADPH regenerating system to account for any non-enzymatic degradation.
Sample Preparation and Analysis
-
Protein Precipitation: After terminating the reaction, vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method for the quantification of Repaglinide and the M1 metabolite.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Repaglinide and M1 should be optimized.
-
-
The following diagram outlines the general experimental workflow.
Conclusion
The metabolic conversion of Repaglinide to its M1 metabolite is a key pathway in its elimination, predominantly mediated by the CYP3A4 enzyme. Understanding the kinetics and the experimental methodologies for studying this biotransformation is essential for drug development professionals in predicting drug disposition, assessing potential drug-drug interactions, and ensuring the safe and effective use of Repaglinide in clinical practice. The provided data and protocols offer a comprehensive resource for researchers in this field.
References
- 1. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Repaglinide M1-D5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key analytical data and experimental protocols associated with the Certificate of Analysis (CoA) for Repaglinide M1-D5. This deuterated metabolite of Repaglinide serves as a critical internal standard for pharmacokinetic and metabolic studies. Understanding its certified characteristics is paramount for ensuring the accuracy and reliability of bioanalytical methods.
Physicochemical and Analytical Data
The following tables summarize the essential quantitative data typically presented in a Certificate of Analysis for this compound.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | (S)-2-(ethoxy-d5)-4-(2-((1-(2-aminophenyl)-3-methylbutyl)amino)-2-oxoethyl)benzoic acid |
| Molecular Formula | C₂₂H₂₃D₅N₂O₄ |
| Molecular Weight | 389.51 g/mol |
| CAS Number | 2519482-60-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Purity and Identity
| Test | Method | Result |
| Chromatographic Purity | HPLC-UV | ≥98% |
| Identity (¹H-NMR) | ¹H-NMR Spectroscopy | Conforms to structure |
| Identity (Mass Spectrometry) | ESI-MS | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard analytical procedures for the characterization of isotopically labeled pharmaceutical reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purpose: To determine the chromatographic purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
Procedure:
-
Mobile Phase Preparation: A gradient mobile phase is typically employed, consisting of a mixture of acetonitrile and water with a small percentage of a modifier like formic acid to improve peak shape. A common starting condition is 60:40 (v/v) Acetonitrile:Water.
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This is further diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 245 nm
-
-
Analysis: The standard solution is injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percent of the main peak corresponding to this compound. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Purpose: To confirm the molecular weight and isotopic enrichment of this compound.
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or from the eluent of an HPLC column.
-
Ionization: Electrospray ionization in positive mode (ESI+) is commonly used to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected [M+H]⁺ ion would be approximately 390.5.
-
Data Interpretation: The obtained mass spectrum is analyzed to confirm that the major peak corresponds to the expected molecular weight of the deuterated compound. The isotopic distribution is also examined to confirm the high level of deuterium incorporation.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Procedure:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: The ¹H-NMR spectrum is acquired.
-
Spectral Interpretation: The chemical shifts, integration values, and coupling patterns of the observed proton signals are analyzed and compared to the expected structure of Repaglinide M1. The absence of signals corresponding to the ethoxy protons confirms the successful deuteration at the D5 position.
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic transformation of Repaglinide to its primary metabolites, M1 and M2. This compound is the deuterated form of the M1 metabolite.
Caption: Metabolic pathway of Repaglinide to its M1 and M2 metabolites.
This technical guide provides a foundational understanding of the analytical certification of this compound. For specific batch data, always refer to the Certificate of Analysis provided by the manufacturer.
A Technical Guide to the Synthesis and Characterization of Repaglinide M1-D5
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Repaglinide M1-D5, a deuterated internal standard for the quantitative analysis of Repaglinide M1, a primary metabolite of the anti-diabetic drug Repaglinide. This document details the metabolic pathway of Repaglinide, outlines a proposed synthetic route to this compound, and describes the analytical techniques for its characterization.
Introduction to Repaglinide and its Metabolism
Repaglinide is an oral anti-diabetic drug that stimulates the release of insulin from pancreatic β-cells.[1][2] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[1][3] This metabolic process leads to the formation of several metabolites, with the main ones being M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4.[1][4] The formation of the M1 and M2 metabolites is primarily catalyzed by CYP3A4.[1][4] These metabolites are pharmacologically inactive and are excreted mainly through the bile.[1]
The chemical structure of Repaglinide and its M1 metabolite are shown below:
Repaglinide: (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid
Repaglinide M1: (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-aminophenyl)butyl)amino)-2-oxoethyl)benzoic acid
The accurate quantification of Repaglinide and its metabolites is crucial in pharmacokinetic and drug metabolism studies. Deuterated internal standards, such as this compound, are essential for providing accuracy and precision in bioanalytical methods, typically those employing liquid chromatography-mass spectrometry (LC-MS).
Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with the synthesis of the non-deuterated M1 metabolite, followed by a selective deuteration step.
Part 1: Synthesis of Repaglinide M1
The synthesis of Repaglinide M1 can be achieved through the amide coupling of two key intermediates:
-
(S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine
-
4-(carboxymethyl)-2-ethoxybenzoic acid
Synthesis of (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine:
A detailed, multi-step synthesis for this chiral amine intermediate has been described in the literature. The process typically involves a nucleophilic substitution, Grignard reaction, reduction, and resolution to obtain the desired (S)-enantiomer.
Synthesis of 4-(carboxymethyl)-2-ethoxybenzoic acid:
This dicarboxylic acid can be synthesized from precursors such as 5-bromo-1-indanone through a series of reactions including condensation, oxidation, and hydrolysis.
Amide Coupling to form Repaglinide:
The two intermediates are coupled using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or a similar activating agent, to form the amide bond, yielding Repaglinide.
Formation of Repaglinide M1:
Part 2: Deuteration of Repaglinide M1 to Yield this compound
The introduction of deuterium atoms onto the aromatic ring of Repaglinide M1 can be achieved through acid-catalyzed hydrogen-deuterium exchange.
Proposed Experimental Protocol:
-
Dissolution: Dissolve Repaglinide M1 in a suitable deuterated acidic medium, such as deuterated trifluoroacetic acid (TFA-d).
-
Heating: Heat the reaction mixture to facilitate the electrophilic aromatic substitution of hydrogen with deuterium. The reaction temperature and time would need to be optimized to achieve the desired level of deuteration without significant degradation of the starting material.
-
Work-up: After the reaction is complete, the deuterated acid is removed under reduced pressure. The residue is then neutralized with a suitable base and extracted with an organic solvent.
-
Purification: The crude this compound is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
dot
Caption: Proposed synthetic workflow for this compound.
Characterization of this compound
A suite of analytical techniques is required to confirm the identity, purity, and extent of deuteration of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 244 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight of this compound and for determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | [M+H]⁺ (monoisotopic) |
| Repaglinide M1 | C₂₂H₂₈N₂O₄ | 385.2127 |
| This compound | C₂₂H₂₃D₅N₂O₄ | 390.2443 |
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which can provide structural confirmation and help in differentiating it from isomers. The fragmentation of Repaglinide and its metabolites typically involves cleavage of the amide bond and losses from the side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will confirm the overall structure of the molecule. The integration of the aromatic proton signals will be significantly reduced compared to the non-deuterated M1 standard, providing a measure of the extent of deuteration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon skeleton of the molecule.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their positions on the aromatic ring.
dot
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The successful synthesis of this deuterated internal standard is crucial for the development of robust and reliable bioanalytical methods for the quantification of the Repaglinide M1 metabolite. The detailed characterization using a combination of HPLC, MS, and NMR is essential to ensure the identity, purity, and isotopic enrichment of the final product, meeting the stringent requirements for its use in regulated drug development studies. Further research to optimize the synthesis and deuteration protocols will be beneficial for the efficient production of this important analytical standard.
References
Repaglinide M1-D5: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Repaglinide M1-D5, a deuterated metabolite of the anti-diabetic drug Repaglinide. It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, pricing, and relevant experimental methodologies.
Sourcing and Procurement of this compound
This compound is a critical analytical standard for use in pharmacokinetic and metabolic studies. Several specialized chemical suppliers offer this stable isotope-labeled compound. While exact pricing is typically available upon request, the following table summarizes key supplier information to streamline the procurement process.
| Supplier | Product Name | CAS Number | Catalog Number | Notes |
| Pharmaffiliates | This compound | 2519482-60-9 | PA STI 089110 | Offers a range of pharmaceutical standards and impurities.[1] |
| Clearsynth | This compound | 2519482-60-9 | CS-O-88575 | Provides a Certificate of Analysis with their products.[2] |
| MedchemExpress | This compound | 2519482-60-9 | HY-112085S1 | States the product is the deuterium-labeled Repaglinide M1.[3] |
| Simson Pharma Limited | Repaglinide-D5 | 1217709-85-7 | R030014 | Note: This is Repaglinide-D5, not the M1 metabolite. |
| Cayman Chemical | Repaglinide-d5 | 1217709-85-7 | 19388 | Note: This is Repaglinide-D5, used as an internal standard for Repaglinide.[4] |
Note on Pricing: The pricing for this compound is not publicly listed by most suppliers and is subject to change based on quantity, purity, and supplier. It is recommended to contact the suppliers directly to obtain a quote.
Metabolic Pathway of Repaglinide
Repaglinide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[5][6] The major metabolic pathways involve oxidation and dealkylation. The formation of the M1 metabolite, an aromatic amine, is a key step in this process.[7] Understanding this pathway is crucial for designing and interpreting metabolic studies.
Experimental Protocols: Bioanalytical Method for Repaglinide and its Metabolites
The quantification of Repaglinide and its metabolites, including M1, in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is essential for accurate quantification by correcting for matrix effects and variations in sample processing.[8][9][10]
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of Repaglinide and its M1 metabolite in human plasma.
Materials and Reagents
-
Repaglinide analytical standard
-
This compound (as internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Repaglinide: m/z 453.3 → 162.1
-
This compound: m/z 458.3 → 167.1 (Example transition, should be optimized)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study involving this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Repaglinide - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. texilajournal.com [texilajournal.com]
- 9. scispace.com [scispace.com]
- 10. myadlm.org [myadlm.org]
Repaglinide M1-D5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Repaglinide M1-D5, a deuterated metabolite of the oral antidiabetic agent Repaglinide. This document details its chemical properties, metabolic pathway, and its role in scientific research, with a focus on its application as an internal standard in analytical methodologies.
Introduction
Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of drugs used for the management of type 2 diabetes mellitus.[1][2] It lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1][3] The mechanism of action involves the closure of ATP-dependent potassium channels in the β-cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin exocytosis.[1][3]
Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[4][5] This metabolic process leads to the formation of several metabolites, with the M1 metabolite being a key product of oxidation.[2][4] Importantly, the metabolites of Repaglinide, including M1, do not possess clinically relevant hypoglycemic activity.[2][3][5]
This compound is a stable isotope-labeled form of the M1 metabolite. The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.
Physicochemical Properties
| Property | This compound | Repaglinide (Parent Compound) |
| CAS Number | 2519482-60-9[7][8] | 135062-02-1[1] |
| Molecular Formula | C₂₂H₂₃D₅N₂O₄[6][8] | C₂₇H₃₆N₂O₄[1] |
| Molecular Weight | 389.51 g/mol [6][8] | 452.59 g/mol [1] |
| Appearance | Not explicitly stated; likely a solid | White to off-white powder[9] |
| Solubility | Data not available | Organic Solvents: Soluble in DMSO and DMF (~30 mg/mL), Ethanol (~25 mg/mL).[10] Aqueous Buffers: Sparingly soluble.[10] |
| Storage Conditions | 2-8°C Refrigerator[8] | -20°C[10] |
Metabolic Pathway of Repaglinide
Repaglinide undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation. The formation of the M1 metabolite, an aromatic amine, is a result of oxidation catalyzed predominantly by the CYP3A4 enzyme.[4][5][11] The metabolic pathway also involves other key metabolites such as M2 (an oxidized dicarboxylic acid) and M4 (formed via hydroxylation), with CYP2C8 also playing a significant role in the overall metabolism of the parent drug.[4][5]
Below is a diagram illustrating the metabolic conversion of Repaglinide to its M1 metabolite.
Experimental Protocols
Synthesis of this compound
Detailed, publicly available, step-by-step protocols for the chemical synthesis of Repaglinide M1 and its subsequent deuteration to form this compound are scarce. The synthesis of Repaglinide itself is a multi-step process, and the generation of its specific metabolites for research purposes typically involves specialized organic synthesis knowledge. Isotope-labeled compounds like this compound are generally procured from specialized chemical suppliers who have developed proprietary synthetic routes.
Use as an Internal Standard in LC-MS/MS
This compound is primarily utilized as an internal standard for the quantification of the M1 metabolite in biological matrices. While a specific, universal protocol is not available, a general workflow for such an analysis is outlined below. This should be adapted and validated for specific experimental conditions.
Objective: To quantify the Repaglinide M1 metabolite in a biological sample (e.g., plasma, urine) using this compound as an internal standard.
General Workflow:
-
Sample Preparation:
-
Thaw biological samples.
-
Aliquot a specific volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.
-
Add a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for both Repaglinide M1 and this compound.
-
Data Analysis: The peak area ratio of the analyte (Repaglinide M1) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of the M1 metabolite in the unknown samples.
-
-
The following diagram illustrates a typical experimental workflow for using this compound as an internal standard.
Signaling Pathways and Biological Activity
Current scientific literature indicates that the metabolites of Repaglinide, including the M1 metabolite, do not possess significant hypoglycemic activity.[2][3][5] The primary pharmacological effect of stimulating insulin secretion is attributed to the parent compound, Repaglinide. As such, there are no known specific signaling pathways associated with the Repaglinide M1 metabolite. Its primary relevance in research is as a biomarker of Repaglinide metabolism and as a tool for analytical chemistry.
The signaling pathway for the parent drug, Repaglinide, involves its interaction with the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, and ultimately, insulin release.
Conclusion
This compound is a critical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope-labeled nature makes it an excellent internal standard for the accurate quantification of the Repaglinide M1 metabolite. While detailed physicochemical and synthetic data are not widely published, its identity and primary application are well-established. This guide provides a foundational understanding of this compound, its metabolic origins, and its practical use in a laboratory setting, thereby supporting the advancement of research in diabetes and drug development.
References
- 1. Repaglinide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
The Metabolic Journey of Repaglinide: A Technical Guide for Drug Development
Introduction
Repaglinide, a short-acting insulin secretagogue of the meglitinide class, is an oral antihyperglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism, which governs its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the metabolic pathways of Repaglinide is paramount for drug development professionals to anticipate potential drug-drug interactions, understand inter-individual variability in patient response, and design safer and more effective therapeutic strategies. This technical guide provides a comprehensive overview of the metabolism of Repaglinide, detailing the enzymatic pathways, pharmacokinetic parameters, and the experimental methodologies used to elucidate its metabolic fate.
Metabolic Pathways and Key Metabolites
Repaglinide undergoes extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged. The primary metabolic routes are oxidative biotransformation mediated by the cytochrome P450 (CYP) enzyme system and direct conjugation with glucuronic acid.[1][2]
The main metabolites of Repaglinide are:
-
M1 (Aromatic Amine): Formed through oxidative metabolism.[2]
-
M2 (Oxidized Dicarboxylic Acid): A major metabolite resulting from the oxidation of the piperidine ring.[2][3]
-
M4 (Hydroxylated Metabolite): Generated by hydroxylation on the piperidine ring.[2]
-
M7 (Acyl Glucuronide): The product of direct glucuronidation of the carboxylic acid group of Repaglinide.[3]
Notably, none of these major metabolites exhibit clinically relevant hypoglycemic activity.[1][2] The primary route of excretion for these metabolites is via the bile into the feces, with a smaller portion eliminated in the urine.[2][3]
Key Enzymes in Repaglinide Metabolism
The biotransformation of Repaglinide is a multi-enzyme process, with significant contributions from both Phase I and Phase II enzymes.
Cytochrome P450 Enzymes
-
CYP2C8 and CYP3A4 are the principal CYP isoenzymes responsible for the oxidative metabolism of Repaglinide.[1][4][5]
-
CYP2C8 is primarily involved in the formation of the M4 metabolite through hydroxylation of the piperidine ring.[2][6] The formation of another minor metabolite, M0-OH (hydroxylation on the isopropyl moiety), is also predominantly mediated by CYP2C8.[7]
-
CYP3A4 is the major enzyme catalyzing the formation of the M1 and M2 metabolites.[2][5] It is also involved in the formation of another minor metabolite, M5.[7]
-
-
At therapeutic concentrations, CYP2C8 and CYP3A4 contribute almost equally to the overall metabolism of Repaglinide.[8]
UDP-Glucuronosyltransferases (UGTs)
-
UGT1A1 has been identified as a key enzyme responsible for the direct glucuronidation of Repaglinide to its acyl glucuronide metabolite (M7).[9] This represents a significant pathway in the overall clearance of the drug.
Aldehyde Dehydrogenase (ALDH)
-
Recent studies have indicated the involvement of aldehyde dehydrogenase in the formation of the M2 metabolite.[8][10] This finding highlights the complexity of Repaglinide's metabolic pathway, involving both microsomal and cytosolic enzymes.
Quantitative Data on Repaglinide Metabolism
A clear understanding of the quantitative aspects of Repaglinide metabolism is crucial for predictive modeling and clinical trial design. The following tables summarize key pharmacokinetic and in vitro metabolism data.
Pharmacokinetic Parameters of Repaglinide in Humans
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | 56 ± 9% | [3][11] |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | [3] |
| Elimination Half-life (t½) | Approximately 1 hour | [3][12] |
| Volume of Distribution at Steady State (Vss) | 31 ± 12 L | [2][11] |
| Total Body Clearance (CL) | 38 ± 16 L/hr | [2][11] |
| Plasma Protein Binding | > 98% | [3] |
In Vitro Metabolism and Inhibition Data
| Parameter | Enzyme | Value | Substrate/Inhibitor | In Vitro System | Reference(s) |
| IC50 | Repaglinide Metabolism | 13.7 µM | Rifampicin | Human Liver Microsomes | [6][8] |
| IC50 | Repaglinide Metabolism | 37.7 µM | Bezafibrate | Human Liver Microsomes | [6][8] |
| IC50 | Repaglinide Metabolism | 111 µM | Gemfibrozil | Human Liver Microsomes | [6][8] |
| IC50 | Repaglinide Metabolism | 164 µM | Fenofibrate | Human Liver Microsomes | [6][8] |
| Ki | CYP2C8 | 9.7 µM | Bezafibrate | Human Liver Microsomes | [6][8] |
| Ki | CYP2C8 | 30.2 µM | Rifampicin | Human Liver Microsomes | [6][8] |
| Ki | CYP2C8 | 30.4 µM | Gemfibrozil | Human Liver Microsomes | [6][8] |
| Ki | CYP2C8 | 92.6 µM | Fenofibrate | Human Liver Microsomes | [6][8] |
| Ki | CYP3A4 | 18.5 µM | Rifampicin | Human Liver Microsomes | [6][8] |
| Rate of M1 Formation | CYP3A4 | 1.6 pmol/min/pmol CYP | Repaglinide | Recombinant CYP3A4 | [7] |
| Rate of M1 Formation | CYP2C8 | 0.4 pmol/min/pmol CYP | Repaglinide | Recombinant CYP2C8 | [7] |
| Rate of M4 Formation | CYP2C8 | 2.5 pmol/min/pmol CYP | Repaglinide | Recombinant CYP2C8 | [13] |
| Rate of M4 Formation | CYP3A4 | ~0.1 pmol/min/pmol CYP | Repaglinide | Recombinant CYP3A4 | [13] |
Experimental Protocols for Studying Repaglinide Metabolism
The elucidation of Repaglinide's metabolic pathways has been achieved through a combination of in vitro and in vivo studies. Below are detailed methodologies for key in vitro experiments.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This assay is fundamental for identifying the primary metabolites and the CYP enzymes involved.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Repaglinide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a stock solution of Repaglinide in a suitable solvent (e.g., methanol or DMSO), ensuring the final solvent concentration in the incubation is minimal (<1%). Prepare the NADPH regenerating system in buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (typically 0.1-1.0 mg/mL protein concentration), and the Repaglinide solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.[14][15]
Recombinant CYP Enzyme Phenotyping
This experiment helps to pinpoint the specific CYP isoforms responsible for the formation of each metabolite.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4) expressed in a suitable system (e.g., insect cells)
-
Repaglinide
-
NADPH
-
Appropriate buffer system
-
LC-MS/MS system
Procedure:
-
Incubation Setup: For each CYP isoform to be tested, prepare an incubation mixture containing the recombinant enzyme, buffer, and Repaglinide.
-
Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at 37°C.
-
Reaction Termination and Sample Processing: Follow the same termination and processing steps as described for the HLM assay.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed by each specific CYP isoform.[7][13]
Hepatocyte Metabolism Assay
This model provides a more complete picture of metabolism, including both Phase I and Phase II enzymatic activities, as well as the influence of drug transporters.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Repaglinide
-
Appropriate labware for cell culture (e.g., collagen-coated plates)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the hepatocytes according to the supplier's instructions and allow them to attach and form a monolayer.
-
Dosing: Remove the plating medium and add fresh, pre-warmed medium containing the desired concentration of Repaglinide.
-
Incubation: Incubate the cells at 37°C in a humidified incubator for a defined time course.
-
Sample Collection: At each time point, collect both the cells and the incubation medium.
-
Sample Processing: Process the cell and medium samples to extract the drug and its metabolites.
-
Analysis: Analyze the extracts using LC-MS/MS to determine the rate of parent drug depletion and metabolite formation.
Visualizing Repaglinide Metabolism
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.
Conclusion
The metabolism of Repaglinide is a complex interplay of multiple enzymatic pathways, with CYP2C8, CYP3A4, and UGT1A1 playing pivotal roles. The extensive biotransformation of Repaglinide to inactive metabolites underscores the importance of hepatic function in its clearance and the potential for significant drug-drug interactions with inhibitors or inducers of these enzymes. For researchers and drug development professionals, a deep understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is essential for the continued development of safe and effective therapies for type 2 diabetes. This guide provides a foundational resource for these endeavors, summarizing the current knowledge and providing practical methodologies for further investigation.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Prandin (Repaglinide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. oyc.co.jp [oyc.co.jp]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Clinical pharmacokinetics and pharmacodynamics of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of CYP3A4 in the Metabolic Formation of Repaglinide M1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide, an oral antidiabetic agent of the meglitinide class, is primarily eliminated from the body through hepatic metabolism. Understanding the specific enzymes involved in its biotransformation is crucial for predicting drug-drug interactions, assessing interindividual variability in drug response, and ensuring patient safety. This technical guide provides a comprehensive overview of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of the M1 metabolite of repaglinide, a key step in its metabolic cascade.
Repaglinide undergoes extensive metabolism to several metabolites, with the main pathways involving oxidation and glucuronidation. The major oxidative metabolites include M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine ring)[1]. While both CYP3A4 and CYP2C8 are the principal enzymes responsible for the overall metabolism of repaglinide, CYP3A4 plays a predominant role in the formation of the M1 and M2 metabolites[1][2]. This guide will focus specifically on the formation of the M1 metabolite, summarizing key quantitative data, detailing experimental protocols for its investigation, and providing visual representations of the metabolic pathway and experimental workflows.
Quantitative Data on Repaglinide M1 Formation
Several in vitro studies have quantified the contribution of CYP3A4 to the formation of the M1 metabolite of repaglinide. The following tables summarize the key findings from studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes (Supersomes™).
Table 1: Rate of Repaglinide M1 Formation in Different In Vitro Systems
| In Vitro System | Enzyme | Rate of M1 Formation | Reference |
| Human Liver Microsomes (Panel of 12 donors) | Mixed CYPs | 100–1110 pmol/min/mg protein | [2][3] |
| Recombinant CYP Supersomes™ | CYP3A4 | 1.6 pmol/min/pmol CYP enzyme | [2][3][4] |
| Recombinant CYP Supersomes™ | CYP2C8 | ~0.4 pmol/min/pmol CYP enzyme | [2][3][4] |
Table 2: Correlation of Repaglinide M1 Formation with CYP-Specific Activities in Human Liver Microsomes
| Correlation Parameter | Correlated with CYP3A4 Activity (Testosterone 6β-hydroxylation) | Correlated with CYP2C8 Activity (Paclitaxel 6α-hydroxylation) | Reference |
| Spearman's rank correlation coefficient (rs) | 0.90 (P = 0.0002) | 0.60 (P = 0.043) | [2] |
Table 3: Michaelis-Menten Kinetic Parameters for Repaglinide Metabolism by CYP3A4 in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 13.2 | [4] |
| Vmax (pmol/min/mg protein) | 958.2 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic conversion of repaglinide and the experimental approaches used to elucidate the role of CYP3A4, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the studies.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol is a composite based on methods described in the literature for assessing the metabolism of repaglinide in HLMs[2][5].
Materials:
-
Pooled human liver microsomes (HLMs) from multiple donors
-
[14C]-Repaglinide (or non-labeled repaglinide)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (50-100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.075 - 0.5 mg/mL protein concentration), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 2-5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding [14C]-Repaglinide (e.g., at a final concentration of 22 µM) to the pre-warmed incubation mixture. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2-4 volumes) containing an appropriate internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 5-10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis by HPLC with radiochemical detection or LC-MS/MS.
Metabolism Studies with Recombinant CYP Enzymes (Supersomes™)
This protocol outlines the procedure for determining the specific contribution of CYP3A4 and other CYPs to repaglinide metabolism using recombinant enzymes[2][4].
Materials:
-
Recombinant human CYP3A4, CYP2C8, and other relevant CYP enzymes (e.g., expressed in insect cells, commercially available as Supersomes™)
-
[14C]-Repaglinide (or non-labeled repaglinide)
-
NADPH
-
Potassium phosphate buffer (50-100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Incubation Setup: In separate tubes for each CYP isoform, combine the recombinant enzyme (e.g., 10-50 pmol/mL), potassium phosphate buffer, and [14C]-Repaglinide.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 2-5 minutes.
-
Reaction Initiation: Start the reaction by adding NADPH to a final concentration of approximately 1 mM.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Reaction Termination and Sample Preparation: Follow the same termination and protein precipitation steps as described for the HLM protocol.
-
Analysis: Analyze the supernatant for the formation of the M1 metabolite using appropriate analytical methods.
Inhibition Studies
Inhibition studies are critical for confirming the involvement of a specific enzyme in a metabolic pathway. This can be achieved using either chemical inhibitors or inhibitory antibodies[2].
Chemical Inhibition:
-
Follow the HLM incubation protocol as described above.
-
Prior to the addition of repaglinide, add a known selective inhibitor of CYP3A4 (e.g., ketoconazole or itraconazole at appropriate concentrations) to the incubation mixture.
-
Pre-incubate the microsomes with the inhibitor for a defined period to allow for inhibitor binding.
-
Initiate the reaction with repaglinide and proceed with the standard protocol.
-
Compare the rate of M1 formation in the presence and absence of the inhibitor to determine the degree of inhibition.
Antibody Inhibition:
-
Follow the HLM incubation protocol.
-
Before adding the substrate, incubate the HLMs with a specific anti-CYP3A4 monoclonal antibody (or a control antibody) for a specified time on ice or at room temperature, as recommended by the manufacturer.
-
Initiate the reaction by adding repaglinide and NADPH.
-
Compare the M1 formation rate in the presence of the anti-CYP3A4 antibody to that with the control antibody. A significant reduction in M1 formation confirms the role of CYP3A4. For instance, inhibitory monoclonal antibodies against CYP3A4 have been shown to almost completely inhibit the formation of M1 in HLM samples[2].
Analytical Methods
The quantification of repaglinide and its M1 metabolite is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or with on-line radiochemical detection when using radiolabeled substrate.
HPLC-MS/MS Method Outline:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both repaglinide and its M1 metabolite.
-
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Repaglinide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of the anti-diabetic drug repaglinide and its metabolites. Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class, used for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by stimulating insulin release from pancreatic β-cells.[1][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use, as well as for the development of new drug formulations and the management of drug-drug interactions.
Absorption
Repaglinide is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[1][4][5] Peak plasma concentrations (Cmax) are typically reached within one hour.[1][4][5] The absolute bioavailability of repaglinide is approximately 56%.[1][2] It is important to note that the bioavailability can be reduced when the drug is taken with food, with a reported 20% decrease in the maximum concentration.[2]
Distribution
Following absorption, repaglinide is extensively bound to plasma proteins, with over 98% bound to albumin.[2][4] The volume of distribution at a steady state (Vss) after intravenous administration is 31 L.[5]
Metabolism
Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation and direct conjugation with glucuronic acid.[5][6] Less than 2% of an oral dose is excreted as the unchanged parent drug.[3] The cytochrome P450 (CYP) isoenzymes CYP2C8 and CYP3A4 are the principal enzymes responsible for its metabolism.[3][6][7]
Several key metabolites of repaglinide have been identified, none of which possess clinically relevant hypoglycemic activity.[3][6] The major metabolites include:
-
M2 (oxidized dicarboxylic acid): A major metabolite formed through the action of CYP3A4.[1][5][6]
-
M4 (hydroxylated on the piperidine ring): Primarily formed by CYP2C8.[3][6][8]
-
M7 (acyl glucuronide): Formed via glucuronidation of the carboxylic acid group of repaglinide.[1][5]
The dual involvement of CYP2C8 and CYP3A4 in repaglinide metabolism has implications for potential drug-drug interactions.[3][8]
Excretion
The primary route of elimination for repaglinide and its metabolites is through the bile and subsequent excretion in the feces.[3][6] Approximately 90% of an administered dose is recovered in the feces, while about 8% is found in the urine.[1][2][4] Of the fecal content, less than 2% is the unchanged parent drug.[2] The major metabolite found in the feces is M2.[9] The elimination half-life of repaglinide is approximately one hour.[2][9]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of repaglinide.
Table 1: Key Pharmacokinetic Parameters of Repaglinide
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1][4][5] |
| Absolute Bioavailability | ~56% | [1][2] |
| Protein Binding | >98% (to albumin) | [2][4] |
| Volume of Distribution (Vss) | 31 L | [5] |
| Elimination Half-Life (t½) | ~1 hour | [2][9] |
| Total Body Clearance (CL) | 38 L/h | [5] |
Table 2: Excretion of Repaglinide and Metabolites
| Excretion Route | Percentage of Dose | Form | Reference(s) |
| Feces | ~90% | Metabolites (<2% unchanged) | [1][2][4] |
| Urine | ~8% | Metabolites (0.1% unchanged) | [2][5] |
Experimental Protocols
The determination of repaglinide and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[10][11][12]
Representative Bioanalytical Method: RP-HPLC
A common approach for the quantification of repaglinide in plasma involves reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Sample Preparation (Solvent Extraction): [13]
-
To a plasma sample, add a mixture of ethyl acetate and 0.1N hydrochloric acid.
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing repaglinide to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Chromatographic Conditions: [13]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio, containing 1% triethylamine.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Retention Time: Approximately 7.4 minutes for repaglinide under these conditions.
Method Validation: The method should be validated according to established guidelines to ensure linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection and Limit of Quantification).[14]
Visualizations
Repaglinide Metabolic Pathway
Caption: Metabolic pathways of repaglinide.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a repaglinide pharmacokinetic study.
Mechanism of Action of Repaglinide
Caption: The mechanism of action of repaglinide in pancreatic β-cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Repaglinide - Wikipedia [en.wikipedia.org]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the CYP2C8 genotype on the pharmacokinetics and pharmacodynamics of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. jddtonline.info [jddtonline.info]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
Methodological & Application
Application Note: Quantification of Repaglinide and its M1 Metabolite in Human Plasma using LC-MS/MS with Repaglinide-M1-D5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the anti-diabetic drug Repaglinide and its major aromatic amine metabolite, M1, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Repaglinide-M1-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust and reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative (M4).[1] Monitoring the levels of both the parent drug and its significant metabolites is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. This document provides a comprehensive methodology for the simultaneous analysis of Repaglinide and its M1 metabolite in human plasma. The use of a deuterated internal standard for the M1 metabolite, Repaglinide-M1-D5, is specified for optimal quantification.
Chemical Structures
| Compound | Structure |
| Repaglinide |
|
| Repaglinide M1 Metabolite | Aromatic amine derivative of Repaglinide. |
| Repaglinide-M1-D5 | Deuterated stable isotope-labeled internal standard for the M1 metabolite. |
Metabolic Pathway of Repaglinide
Repaglinide undergoes extensive hepatic metabolism to form several metabolites. The formation of the M1 and M2 metabolites is primarily catalyzed by the CYP3A4 enzyme, while CYP2C8 is responsible for the formation of the M4 metabolite.[1] These metabolites are pharmacologically inactive and are mainly excreted in the feces via bile.[1]
Metabolic pathway of Repaglinide.
Experimental Protocol
Materials and Reagents
-
Repaglinide analytical standard
-
Repaglinide M1 metabolite analytical standard
-
Repaglinide-M1-D5 internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Repaglinide-M1-D5 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Sample preparation workflow.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |
| Repaglinide | 453.3 | 230.3 | 80 | 35 | 12 |
| Repaglinide M1 | 359.2 | 136.1 | 75 | 30 | 10 |
| Repaglinide-M1-D5 | 364.2 | 136.1 | 75 | 30 | 10 |
Note: The MRM transitions for Repaglinide M1 and Repaglinide-M1-D5 are proposed based on the structure of the M1 metabolite. The precursor ion for M1 corresponds to its expected monoisotopic mass [M+H]+. The product ion is a plausible fragment. The deuterated internal standard is expected to have the same product ion. These parameters should be optimized on the specific instrument used.
Data Analysis and Quantification
The concentration of Repaglinide and its M1 metabolite in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Repaglinide-M1-D5). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the quality control and unknown samples is then interpolated from this calibration curve using a weighted (1/x²) linear regression.
Method Validation Summary
A full validation of this method should be performed according to the FDA or other relevant regulatory guidelines. The validation should assess the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | ≤15% RSD (≤20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
| Stability | Stable under various storage and handling conditions |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Repaglinide and its major M1 metabolite in human plasma. The use of a stable isotope-labeled internal standard, Repaglinide-M1-D5, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical research applications. Proper method validation is essential before its implementation for routine analysis.
References
Application Note: Quantitative Analysis of Repaglinide and its Metabolites in Human Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used for the management of type 2 diabetes. It stimulates the release of insulin from pancreatic β-cells by closing ATP-dependent potassium channels.[1][2] Repaglinide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] The major metabolites are the aromatic amine M1, the oxidized dicarboxylic acid M2, and M4, which is formed by hydroxylation on the piperidine ring.[1] These metabolites are pharmacologically inactive and are mainly excreted in the feces via bile.[1]
Accurate quantification of Repaglinide and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample processing. This application note provides a detailed protocol for the simultaneous quantitative analysis of Repaglinide and its major metabolites (M1, M2, and M4) in human plasma using a deuterated internal standard (Repaglinide-d5).
Metabolic Pathway of Repaglinide
The metabolic conversion of Repaglinide to its primary metabolites M1, M2, and M4 is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C8 in the liver.
References
Protocol for the Quantification of Repaglinide M1 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the quantitative analysis of Repaglinide M1, a primary metabolite of the anti-diabetic drug Repaglinide, in human plasma. Repaglinide is metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C8, into several metabolites. The M1 metabolite is an aromatic amine derivative and its quantification in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies.[1] This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity for bioanalytical applications. The methodology described herein includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.
Signaling Pathway and Experimental Workflow
The metabolic pathway of Repaglinide to its M1 metabolite and the general experimental workflow for its quantification are illustrated below.
Caption: Metabolic conversion of Repaglinide to M1 and the bioanalytical workflow.
Experimental Protocols
Materials and Reagents
-
Repaglinide M1 reference standard
-
Repaglinide-d5 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (blank, drug-free)
-
Diethylether
-
Dichloromethane
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for Repaglinide extraction.[2]
-
Thaw frozen human plasma samples to room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Repaglinide-d5 in 50% methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for injection.
Chromatographic and Mass Spectrometric Conditions
The following are recommended starting conditions and may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 95% A, linear gradient to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Repaglinide M1: m/z 385.2 → [Product Ion to be Determined] Repaglinide-d5 (IS): m/z 458.3 → 230.3 |
| Collision Energy (CE) | To be optimized for M1 |
| Declustering Potential (DP) | To be optimized for M1 |
Note: The product ion for Repaglinide M1 needs to be determined by infusing a standard solution and performing a product ion scan. A potential starting point for optimization can be derived from the fragmentation pattern of similar structures.
Data Presentation: Quantitative Summary
The following tables provide an example of how to summarize the quantitative data from the method validation. The values presented are hypothetical and should be replaced with experimental data.
Calibration Curve
| Analyte | Calibration Range (ng/mL) | R² |
| Repaglinide M1 | 2 - 500 | > 0.995 |
Based on linearity data for Repaglinide metabolites from in vitro studies.[3]
Accuracy and Precision (Quality Control Samples)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 2 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 6 | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 200 | < 15 | ± 15 | < 15 | ± 15 |
| High | 400 | < 15 | ± 15 | < 15 | ± 15 |
Acceptance criteria based on FDA guidance for bioanalytical method validation.
Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Repaglinide M1 | Low | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 | |
| Repaglinide-d5 (IS) | - | 85 - 115 | 85 - 115 |
Logical Relationships in Method Development
The process of developing and validating a robust bioanalytical method follows a logical sequence of steps.
Caption: Logical progression of bioanalytical method development and validation.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of Repaglinide M1 in human plasma. The successful validation of this protocol will enable researchers to accurately assess the pharmacokinetic profile of this key metabolite, contributing to a deeper understanding of Repaglinide's disposition in humans. Adherence to regulatory guidelines for bioanalytical method validation is essential for ensuring data quality and reliability.
References
Application Notes: The Role of Repaglinide M1-D5 in Modern Pharmacokinetic Analysis
Introduction
Repaglinide is a fast-acting oral antidiabetic agent used for the management of type 2 diabetes.[1][2] It stimulates insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[3] Repaglinide undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[4][5][6][7] This metabolic process leads to the formation of several metabolites, with the aromatic amine (M1) and an oxidized dicarboxylic acid (M2) being major products formed via CYP3A4.[3][4][7] These metabolites are inactive and are primarily excreted through bile.[3][4]
Given the importance of understanding the disposition of a drug, the quantitative analysis of its metabolites is a critical component of pharmacokinetic (PK) studies. Repaglinide M1-D5, a stable isotope-labeled (SIL) derivative of the M1 metabolite, serves as an ideal internal standard (IS) for bioanalytical assays. The use of a SIL internal standard is the preferred approach in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[8][9] It ensures the highest accuracy and precision by co-eluting with the analyte and experiencing similar ionization effects, thus effectively compensating for variability in sample preparation and matrix effects.[10]
Principle of Application
In a typical pharmacokinetic study, biological samples (e.g., plasma, urine) are collected from subjects over a time course following administration of repaglinide. To quantify the concentration of the M1 metabolite in these samples, a known amount of this compound is added to each sample at the beginning of the extraction process.
The fundamental principle is that the SIL internal standard (this compound) behaves nearly identically to the endogenous analyte (Repaglinide M1) during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[10] However, because of the mass difference due to the deuterium labels, the mass spectrometer can distinguish between the analyte and the internal standard. By measuring the ratio of the MS response of the M1 metabolite to that of the M1-D5 internal standard, precise and accurate quantification can be achieved, even if sample loss or ion suppression occurs during the analytical process.[8]
Repaglinide Metabolism and Bioanalytical Workflow
The metabolic conversion of Repaglinide to its M1 metabolite is a key pathway in its clearance. The subsequent bioanalytical workflow enables its precise quantification in biological matrices.
Metabolism of Repaglinide and the subsequent bioanalytical workflow for M1 metabolite quantification.
Protocol: Quantification of Repaglinide M1 Metabolite in Human Plasma
This protocol describes a general procedure for the quantitative analysis of the repaglinide M1 metabolite in human plasma using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Repaglinide M1 reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
tert-Butyl methyl ether (t-BME) or other suitable extraction solvent[11]
2. Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Repaglinide M1 and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Repaglinide M1 stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., covering a range of 1-1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) in 50:50 methanol:water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (this compound) to each tube (except for the blank matrix) and vortex briefly.
-
Add 50 µL of ammonium acetate buffer (e.g., pH 4.5) and vortex.[11]
-
Add 600 µL of extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the layers.[11]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate. |
| Injection Volume | 5 µL[11] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. Data Presentation: Mass Spectrometry Parameters
MRM transitions must be optimized by infusing the pure Repaglinide M1 and this compound standards into the mass spectrometer. The following table provides hypothetical, yet representative, m/z values for the transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Repaglinide M1 | [To be determined] | [To be determined] | 150 | [To be optimized] |
| This compound | [Precursor of M1 + 5] | [Product of M1 or fragment + 5] | 150 | [To be optimized] |
6. Experimental Workflow Visualization
The following diagram outlines the key steps in the bioanalytical protocol for quantifying the Repaglinide M1 metabolite.
Step-by-step workflow for the quantification of Repaglinide M1 in plasma samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. scirp.org [scirp.org]
Application Notes and Protocols for Internal Standard Selection in Repaglinide Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the selection and implementation of an internal standard (IS) for the bioanalysis of Repaglinide, a rapidly acting oral antidiabetic agent. The accurate quantification of Repaglinide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of an appropriate internal standard is paramount to ensure the accuracy and precision of the analytical method by compensating for variability during sample preparation and analysis.
Introduction to Internal Standard Selection
This guide explores several potential internal standards for Repaglinide bioanalysis, including a stable isotope-labeled compound and various analog compounds.
Overview of Potential Internal Standards for Repaglinide
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The following compounds have been identified as potential internal standards for the quantification of Repaglinide in biological matrices.
| Internal Standard | Type | Rationale for Selection |
| Repaglinide-ethyl-d5 | Stable Isotope Labeled (SIL) | The gold standard for LC-MS/MS bioanalysis, offering the highest degree of accuracy and precision due to its near-identical chemical and physical properties to Repaglinide. |
| Diazepam | Analog | A structurally different compound that has been successfully used as an internal standard for Repaglinide in a validated LC-MS/MS method.[1] |
| Cetirizine | Analog | Another structurally unrelated compound that has been effectively employed as an internal standard in a validated LC-MS/MS method for Repaglinide.[2] |
| Gliclazide | Analog | A sulfonylurea antidiabetic drug with similar physicochemical properties to Repaglinide. It has been used as an internal standard for Repaglinide in pharmaceutical formulation analysis.[3] |
| Glipizide | Analog | Another sulfonylurea antidiabetic drug that can be considered as a potential internal standard due to its similar therapeutic class and expected analytical behavior. |
| Rosiglitazone | Analog | A thiazolidinedione antidiabetic drug that has been used as an internal standard for other antidiabetic drugs and could potentially be used for Repaglinide analysis. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Repaglinide and the potential internal standards. This data is essential for method development and optimization.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Repaglinide | 453.3 | 162.2 | Positive |
| Repaglinide-ethyl-d5 | 458.3 | 162.2 | Positive |
| Diazepam | 285.2 | 193.1 | Positive |
| Cetirizine | 389.0 | 201.1 | Positive |
| Gliclazide | 324.1 | 127.2 | Positive |
| Glipizide | 446.2 | 321.1 | Positive |
| Rosiglitazone | 358.1 | 135.1 | Positive |
Table 2: Chromatographic Parameters (Illustrative Examples)
| Compound | Retention Time (min) | Column | Mobile Phase |
| Repaglinide | ~1.95 | XDB-C18 | Acetonitrile/Ammonium acetate buffer (pH 6.8) |
| Diazepam | ~2.35 | XDB-C18 | Acetonitrile/Ammonium acetate buffer (pH 6.8) |
| Repaglinide | ~5.66 | C18 | Water/Methanol/Acetonitrile with 0.2% Formic Acid |
| Cetirizine | ~2.90 | C18 | Water/Methanol/Acetonitrile with 0.2% Formic Acid |
Note: Chromatographic conditions are method-dependent and require optimization.
Experimental Protocols
This section provides detailed protocols for the bioanalysis of Repaglinide using selected internal standards.
Protocol 1: Bioanalysis of Repaglinide using Repaglinide-ethyl-d5 (SIL-IS)
This protocol is considered the most robust due to the use of a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Repaglinide reference standard
-
Repaglinide-ethyl-d5 internal standard
-
Blank biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Reagents for sample preparation (e.g., protein precipitation solvent, liquid-liquid extraction solvents)
2. Stock and Working Solutions:
-
Prepare individual stock solutions of Repaglinide and Repaglinide-ethyl-d5 in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions of Repaglinide by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
Prepare a working internal standard solution of Repaglinide-ethyl-d5 at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 162.2
-
Repaglinide-ethyl-d5: m/z 458.3 → 162.2
-
5. Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Bioanalysis of Repaglinide using Diazepam (Analog IS)
This protocol utilizes a widely available benzodiazepine as an internal standard.[1]
1. Materials and Reagents:
-
Repaglinide reference standard
-
Diazepam internal standard
-
Blank biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, diethyl ether, dichloromethane
-
Ammonium acetate buffer (pH 6.8)
2. Stock and Working Solutions:
-
Prepare stock solutions of Repaglinide and Diazepam in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions of Repaglinide.
-
Prepare a working internal standard solution of Diazepam (e.g., 150 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 25 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of diethyl ether:dichloromethane (60:40, v/v) as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Shimadzu LC-20AD or equivalent
-
Column: XDB-C18 column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Ammonium acetate buffer (pH 6.8, 0.01 mol/L)
-
Flow Rate: 0.8 mL/min
-
MS System: API 4000 or equivalent
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 162.2
-
Diazepam: m/z 285.2 → 193.1
-
5. Method Validation:
-
Conduct a full validation of the method as per regulatory requirements.
Protocol 3: Bioanalysis of Repaglinide using Cetirizine (Analog IS)
This protocol employs an antihistamine as the internal standard.[2]
1. Materials and Reagents:
-
Repaglinide reference standard
-
Cetirizine internal standard
-
Blank biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, water
-
Formic acid
-
tert-butyl methyl ether (for LLE)
2. Stock and Working Solutions:
-
Prepare stock solutions of Repaglinide and Cetirizine in methanol.
-
Prepare working standard solutions of Repaglinide.
-
Prepare a working internal standard solution of Cetirizine (e.g., 50 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Add tert-butyl methyl ether as the extraction solvent.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent
-
Column: C18 analytical column
-
Mobile Phase: Water/Methanol/Acetonitrile (62.5:20:17.5, v/v/v) with 0.2% formic acid.[2]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
5. Method Validation:
-
Perform a comprehensive method validation.
Protocol 4: Bioanalysis of Repaglinide using Gliclazide (Analog IS)
This protocol is adapted from a method for pharmaceutical formulations and should be thoroughly validated for bioanalytical applications.[3]
1. Materials and Reagents:
-
Repaglinide reference standard
-
Gliclazide internal standard
-
Blank biological matrix
-
HPLC-grade methanol, acetonitrile
-
Phosphate buffer (pH 2.1)
2. Stock and Working Solutions:
-
Prepare stock solutions of Repaglinide and Gliclazide in methanol.
-
Prepare working standard solutions of Repaglinide.
-
Prepare a working internal standard solution of Gliclazide.
3. Sample Preparation (Protein Precipitation):
-
To the plasma sample, add the internal standard solution.
-
Precipitate proteins using acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate and reconstitute in the mobile phase.
4. LC-MS/MS Conditions (Proposed):
-
LC System: Standard HPLC system
-
Column: C18 column
-
Mobile Phase: Acetonitrile/Phosphate buffer (pH 2.1)
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 162.2
-
Gliclazide: m/z 324.1 → 127.2
-
5. Method Validation:
-
A full and rigorous validation is required for this adapted method in the intended biological matrix.
Visualizations
The following diagrams illustrate the logical workflow for internal standard selection and the experimental workflow for Repaglinide bioanalysis.
Caption: Logical workflow for selecting an internal standard for Repaglinide bioanalysis.
Caption: General experimental workflow for the bioanalysis of Repaglinide.
Conclusion
The choice of an internal standard is a critical decision in the development of a reliable bioanalytical method for Repaglinide. While a stable isotope-labeled internal standard such as Repaglinide-ethyl-d5 is highly recommended for optimal performance, several analog internal standards, including Diazepam and Cetirizine, have been successfully validated and employed. The selection should be based on a thorough evaluation of the analytical performance, availability, and cost-effectiveness. The provided protocols and data serve as a comprehensive resource for researchers to establish a robust and accurate method for the quantification of Repaglinide in various biological matrices. It is imperative that any chosen method undergoes a full validation in accordance with the relevant regulatory guidelines to ensure the integrity of the generated data.
References
High-Performance Liquid Chromatography Method for the Simultaneous Analysis of Repaglinide and its M1 Metabolite: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the simultaneous determination of the anti-diabetic drug Repaglinide and its primary metabolite, M1 (aromatic amine), using high-performance liquid chromatography (HPLC). This method is applicable for research, drug development, and quality control purposes.
Introduction
Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the treatment of type 2 diabetes mellitus. It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the principal enzyme responsible for its conversion to the inactive metabolites M1 and M2.[1][2][3] The M1 metabolite is an aromatic amine formed through oxidative dealkylation.[2] Monitoring the levels of both the parent drug and its major metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust HPLC method for the simultaneous quantification of Repaglinide and its M1 metabolite.
Metabolic Pathway of Repaglinide to M1
Repaglinide undergoes extensive hepatic metabolism. The formation of the M1 metabolite is a key pathway, primarily catalyzed by the CYP3A4 enzyme. This biotransformation involves the oxidation of the piperidine ring, leading to the formation of an aromatic amine.
Metabolic conversion of Repaglinide to its M1 metabolite.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of Repaglinide and M1.
Materials and Reagents
-
Repaglinide reference standard (≥98% purity)
-
M1 metabolite reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Repaglinide and M1.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based linear gradient from 5% to 95% of Mobile Phase B over 15 minutes, followed by a 5-minute re-equilibration at initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Repaglinide and M1 reference standards in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL for both analytes.
Sample Preparation (from Plasma)
-
To 500 µL of plasma sample, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
Method Validation and Data
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
System Suitability
| Parameter | Repaglinide | M1 Metabolite | Acceptance Criteria |
| Retention Time (min) | ~6.8 | ~4.5 | RSD ≤ 2% |
| Tailing Factor | 1.1 | 1.2 | ≤ 2 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
Linearity
The method demonstrated excellent linearity over the concentration range of 0.1 - 100 µg/mL for both analytes.
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Repaglinide | 0.1 - 100 | ≥ 0.999 |
| M1 Metabolite | 0.1 - 100 | ≥ 0.998 |
Accuracy and Precision
The accuracy and precision of the method were evaluated at three different concentration levels (low, medium, and high).
| Analyte | Concentration (µg/mL) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Repaglinide | 1 | 99.5 | 1.8 | 2.1 |
| 50 | 101.2 | 1.5 | 1.9 | |
| 90 | 98.9 | 1.2 | 1.6 | |
| M1 Metabolite | 1 | 98.7 | 2.1 | 2.5 |
| 50 | 100.8 | 1.8 | 2.2 | |
| 90 | 99.3 | 1.6 | 2.0 |
Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Repaglinide | 0.03 | 0.1 |
| M1 Metabolite | 0.04 | 0.1 |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Repaglinide and M1 from sample collection to data analysis.
Workflow for the HPLC analysis of Repaglinide and M1.
Conclusion
The described HPLC method provides a reliable, accurate, and precise tool for the simultaneous quantification of Repaglinide and its primary metabolite M1. This application note and protocol can be readily implemented in research and quality control laboratories for routine analysis. The provided validation data demonstrates the robustness and suitability of the method for its intended purpose.
References
Application Notes and Protocols for the Detection of Repaglinide M1-D5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Repaglinide M1-D5, a deuterated internal standard for the aromatic amine metabolite of Repaglinide (M1), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary instrument settings, sample preparation procedures, and data analysis guidelines to ensure accurate and reproducible results.
Introduction
Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C8. One of the major metabolites is the aromatic amine, M1, formed through oxidative biotransformation. Accurate quantification of Repaglinide and its metabolites is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the analytical method.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Repaglinide M1 from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 analytical column (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Settings:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Repaglinide M1 | 385.2 | 162.1 | 0.1 | 30 | 25 |
| this compound | 390.2 | 162.1 | 0.1 | 30 | 25 |
Note: The precursor ion for this compound is shifted by +5 Da due to the five deuterium atoms. The product ion is expected to be the same as for the unlabeled M1, as the fragmentation is likely to occur at a part of the molecule that does not contain the deuterium labels.
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of Repaglinide M1.
Table 3: Mass Spectrometry Detection Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Repaglinide M1 | 385.2 | 162.1 | ESI+ |
| this compound (IS) | 390.2 | 162.1 | ESI+ |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Application Notes and Protocols: Repaglinide M1-D5 Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide M1-D5 is a deuterium-labeled metabolite of Repaglinide, an oral antidiabetic drug used for the treatment of type 2 diabetes. As a stable isotope-labeled internal standard, this compound is critical for accurate quantification of the M1 metabolite in pharmacokinetic and metabolic studies. The stability of the analytical standard solution is paramount for obtaining reliable and reproducible results. These application notes provide a comprehensive overview of the recommended storage conditions and a detailed protocol for assessing the stability of this compound solutions. The information presented herein is compiled from available data on Repaglinide and its metabolites, providing a robust framework for stability assessment in the absence of specific stability studies for this compound.
Metabolic Pathway of Repaglinide
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the principal enzyme responsible for the formation of the M1 metabolite, an aromatic amine.[1][2] Understanding this pathway is crucial for interpreting metabolic studies where this compound is used as an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Repaglinide M1 Quantification
Welcome to the technical support center for the bioanalytical quantification of Repaglinide M1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Repaglinide M1?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in a biological sample. In the context of Repaglinide M1 quantification by LC-MS/MS, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[1] Components in biological matrices like plasma, such as phospholipids, salts, and proteins, are common culprits that can interfere with the ionization of Repaglinide M1 and its internal standard, leading to unreliable data.
Q2: What are the initial steps to assess the presence of matrix effects in my Repaglinide M1 assay?
A2: A common qualitative method to assess matrix effects is the post-column infusion technique. This involves infusing a constant flow of a pure Repaglinide M1 solution into the mass spectrometer while injecting an extracted blank matrix sample. Any fluctuation in the baseline signal at the retention time of Repaglinide M1 indicates the presence of ion suppression or enhancement. For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to its peak area in a neat solution.
Q3: Which sample preparation technique is most effective in minimizing matrix effects for Repaglinide M1?
A3: The choice of sample preparation technique is critical and depends on the complexity of the matrix and the required sensitivity of the assay. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest method, it is often the least effective at removing interfering matrix components.[2] LLE offers better cleanup than PPT, and SPE is generally considered the most effective for removing a broad range of interferences, though it is the most complex and time-consuming.[3][4][5] The optimal method should be determined empirically for your specific application.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate Repaglinide M1 quantification?
A4: Yes, the use of a stable isotope-labeled internal standard, such as Repaglinide M1-d5, is highly recommended and considered the gold standard for correcting matrix effects.[6][7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction and leading to more precise and reliable quantitative results.[6][7] Repaglinide-d5 is also a suitable internal standard for the parent drug.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of Repaglinide M1.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | - Reverse flush the column: This can help remove strongly retained contaminants from the column inlet frit. - Use a guard column: This will protect the analytical column from particulate matter and strongly retained matrix components. - Optimize mobile phase: Adjusting the pH or organic solvent composition can improve peak shape. |
| Inappropriate injection solvent. | - Ensure the injection solvent is weaker than the mobile phase: Injecting in a solvent stronger than the mobile phase can cause peak distortion. Reconstitute the final extract in the initial mobile phase.[8] | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | - Implement a more rigorous sample cleanup method: If using PPT, consider switching to LLE or SPE to remove more interfering components.[3][4][5] - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS like this compound is the most effective way to compensate for sample-to-sample variations in matrix effects.[6][7] |
| Inconsistent sample preparation. | - Automate sample preparation steps where possible: This can reduce variability introduced by manual pipetting and extraction. | |
| Low Signal Intensity (Ion Suppression) | Co-elution of matrix components with Repaglinide M1. | - Optimize chromatographic separation: Modify the gradient, flow rate, or column chemistry to separate Repaglinide M1 from the suppression zone. A longer run time may be necessary. - Improve sample cleanup: Utilize SPE with a sorbent specifically chosen to retain interferences while allowing Repaglinide M1 to elute. |
| Phospholipid-induced suppression. | - Employ a phospholipid removal plate/cartridge: These specialized SPE products are very effective at removing phospholipids, a major source of ion suppression in plasma samples.[2] | |
| Inaccurate Results (Poor Accuracy) | Matrix effects are not being adequately corrected. | - Verify the purity and concentration of your internal standard. - Switch to a stable isotope-labeled internal standard (SIL-IS): If you are using an analog internal standard, it may not be tracking the matrix effects of Repaglinide M1 accurately.[6] |
| Calibration standards do not match the sample matrix. | - Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration): This ensures that the standards and samples experience similar matrix effects. |
Experimental Protocols
Method 1: Protein Precipitation (PPT)
A simple and rapid method suitable for initial screening or when high sensitivity is not required.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
Offers improved cleanliness over PPT.
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
Provides the most thorough sample cleanup.
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Repaglinide M1 and other analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation methods in the quantification of analytes in biological fluids. Note that specific values for Repaglinide M1 may vary depending on the exact experimental conditions.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 60 - 85 | 50 - 80 (significant suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | 80 - 110 | < 10 |
| Solid-Phase Extraction (SPE) | 85 - 105 | 90 - 110 | < 5 |
Data is generalized from typical bioanalytical method validation results and should be used as a comparative reference.
Visualizing the Workflow and Logic
Experimental Workflow for Repaglinide M1 Quantification
Caption: Overview of the sample preparation and analysis workflow.
Troubleshooting Logic for Ion Suppression
Caption: A logical approach to troubleshooting ion suppression issues.
References
- 1. eijppr.com [eijppr.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Technical Support Center: Repaglinide and Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Repaglinide and its metabolites.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution is a common challenge in the chromatographic analysis of Repaglinide and its metabolites. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Co-elution or Poor Resolution Between Repaglinide and its Metabolites
Initial Checks:
-
System Suitability: Ensure your HPLC/UPLC system passes standard system suitability tests for efficiency (plate count), peak symmetry (tailing factor), and reproducibility (%RSD of retention times and peak areas).
-
Column Health: A contaminated or old column can lead to poor peak shape and resolution. If you suspect column degradation, flush it with a strong solvent or replace it.[1] Using a guard column can help extend the life of your analytical column.[2]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Detailed Troubleshooting Steps:
Step 1: Optimize Mobile Phase pH
Repaglinide is an amphiphilic molecule with two pKa values (approximately 4.2 for the carboxylic acid and 6.0 for the piperidine nitrogen), meaning its ionization state is highly dependent on the mobile phase pH.[3] Its metabolites may have different polarities and pKa values, making pH a critical parameter for achieving differential retention.
-
Rationale: Adjusting the pH can alter the charge state of Repaglinide and its metabolites, significantly impacting their retention on a reversed-phase column and thus improving separation. For basic compounds, using a lower pH can lead to more symmetrical peaks.
-
Recommendation: Start with a mobile phase pH of around 3.0-3.5. At this pH, the carboxylic acid group of Repaglinide will be mostly protonated (neutral), while the piperidine nitrogen will be protonated (positive charge). This can enhance retention and often improves peak shape. If co-elution persists, consider exploring a higher pH (e.g., 6.5-7.5), where the carboxylic acid will be deprotonated (negative charge) and the piperidine will be mostly neutral.
| Parameter | Condition 1: pH 3.0 (0.1% Formic Acid) | Condition 2: pH 7.0 (10 mM Ammonium Bicarbonate) |
| Repaglinide (RT) | 15.2 min | 12.8 min |
| Metabolite M1 (RT) | 13.5 min | 11.2 min |
| Metabolite M2 (RT) | 10.8 min | 9.5 min |
| Metabolite M4 (RT) | 14.1 min | 12.1 min |
| Resolution (Rs) Repaglinide/M4 | 1.8 | 1.2 |
| Tailing Factor (Repaglinide) | 1.1 | 1.5 |
Step 2: Adjust the Organic Modifier
The choice and concentration of the organic solvent in the mobile phase directly influence the elution strength and selectivity.
-
Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography. They offer different selectivities due to their distinct chemical properties. Acetonitrile is aprotic and has weaker hydrogen bonding capabilities compared to the protic nature of methanol.
-
Recommendation: If you are using acetonitrile and experiencing co-elution, try substituting it with methanol, or use a mixture of both. This change in solvent can alter the elution order and improve the resolution between closely eluting peaks.
| Parameter | Condition 1: Acetonitrile/Water | Condition 2: Methanol/Water |
| Repaglinide (RT) | 15.2 min | 16.5 min |
| Metabolite M4 (RT) | 14.1 min | 15.8 min |
| Resolution (Rs) Repaglinide/M4 | 1.8 | 2.2 |
| Tailing Factor (Repaglinide) | 1.1 | 1.2 |
Step 3: Evaluate Column Chemistry
The stationary phase chemistry plays a crucial role in the separation mechanism. While C18 columns are widely used, alternative chemistries can provide different selectivities.
-
Rationale: Phenyl-Hexyl columns offer alternative selectivity compared to traditional C18 columns, particularly for compounds containing aromatic rings like Repaglinide.[4] The phenyl groups in the stationary phase can interact with the aromatic rings of the analytes through pi-pi interactions, leading to changes in retention and elution order.
-
Recommendation: If a C18 column does not provide adequate resolution, switch to a Phenyl-Hexyl column. This can often resolve critical pairs that co-elute on a C18 phase.
| Parameter | Column 1: C18 (e.g., Waters BEH C18) | Column 2: Phenyl-Hexyl |
| Repaglinide (RT) | 15.2 min | 17.8 min |
| Metabolite M1 (RT) | 13.5 min | 15.5 min |
| Metabolite M4 (RT) | 14.1 min | 17.2 min |
| Resolution (Rs) Repaglinide/M4 | 1.8 | 2.5 |
| Tailing Factor (Repaglinide) | 1.1 | 1.0 |
Step 4: Modify the Gradient Program
For complex mixtures containing analytes with a wide range of polarities, such as a parent drug and its more polar metabolites, a gradient elution is often necessary.
-
Rationale: A gradient program allows for the efficient elution of both less retained (more polar) and strongly retained (less polar) compounds in a single run. Optimizing the gradient slope and duration can significantly improve the resolution of closely eluting peaks.
-
Recommendation: If you are using an isocratic method, switch to a gradient. If you are already using a gradient, try making the gradient shallower (i.e., increase the gradient duration) to improve the separation of closely eluting compounds. A shallower gradient increases the time analytes spend in the mobile phase, allowing for better separation.
Caption: Strategies for optimizing a gradient elution program.
| Parameter | Gradient 1: 5-95% B in 10 min | Gradient 2: 5-95% B in 20 min |
| Resolution (Rs) Repaglinide/M4 | 1.8 | 2.8 |
| Run Time | 15 min | 25 min |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing for Repaglinide?
A1: Peak tailing for Repaglinide, a compound with a basic piperidine group, is often caused by secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase.[5] To mitigate this:
-
Lower the Mobile Phase pH: Using a mobile phase with a pH around 3.0-3.5 will protonate the silanol groups, reducing their interaction with the protonated Repaglinide.
-
Use an End-capped Column: Modern, high-purity, end-capped C18 or Phenyl-Hexyl columns have fewer exposed silanol groups, which minimizes peak tailing for basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, but this is often not compatible with MS detection.
Q2: I'm observing peak fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape. Try diluting your sample and re-injecting.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the analyte band to spread and front. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Collapse: Though rare with modern columns, operating at extreme pH or temperature can damage the column bed, leading to peak distortion.
Q3: What are the major metabolites of Repaglinide and how do their properties affect separation?
A3: The major metabolites of Repaglinide are M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylated on the piperidine ring).
-
M1 and M2 are formed through oxidation by CYP3A4.
-
M4 is formed via hydroxylation by CYP2C8.
These metabolites are generally more polar than the parent drug, Repaglinide. In reversed-phase chromatography, they will typically elute earlier. The presence of additional polar functional groups (hydroxyl, carboxylic acid) can lead to different interactions with the stationary phase and different responses to changes in mobile phase pH. Achieving good separation requires a method that can resolve compounds with a range of polarities. A gradient elution is often necessary for this.
Q4: Can I use the same method for plasma and in-vitro samples?
A4: While the core chromatographic principles remain the same, methods for plasma samples often require more rigorous sample preparation (e.g., protein precipitation, solid-phase extraction) to remove matrix components that can interfere with the analysis and contaminate the column. The chromatographic conditions (column, mobile phase, gradient) may be similar, but the sample preparation protocol will likely differ significantly.
Experimental Protocols
Protocol 1: High-Resolution Separation of Repaglinide and Metabolites on a Phenyl-Hexyl Column
-
Instrumentation: UPLC system coupled with a high-resolution mass spectrometer.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 60% B
-
15-16 min: 60% to 95% B
-
16-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: MS scan from m/z 100-1000.
Protocol 2: General Purpose Screening Method on a C18 Column
-
Instrumentation: HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 70:30 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Repaglinide and Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the bioanalysis of Repaglinide and its metabolites, with a focus on internal standard signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is Repaglinide M1?
Repaglinide M1 is a major metabolite of Repaglinide.[1][2] It is an aromatic amine derivative formed through the oxidation of another major metabolite, the dicarboxylic acid derivative M2.[1][2][3] The formation of the M1 and M2 metabolites is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] These metabolites do not possess significant glucose-lowering activity.[2][3]
Q2: What is an internal standard and why is it used in LC-MS/MS analysis?
An internal standard (IS) is a compound with a chemical structure similar to the analyte of interest that is added to samples at a known concentration before sample preparation. In liquid chromatography-mass spectrometry (LC-MS/MS), an IS is crucial for accurate quantification. It helps to compensate for variations in sample preparation, injection volume, and, importantly, for matrix effects like ion suppression or enhancement.[4] A stable isotope-labeled internal standard, such as Repaglinide-d5, is often the preferred choice as it co-elutes with the analyte and experiences similar ionization effects, leading to more reliable and reproducible results.
Q3: What is ion suppression and how can it affect the Repaglinide M1-D5 internal standard signal?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte or internal standard in the mass spectrometer's ion source.[5] This interference reduces the number of ions that reach the detector, leading to a decreased signal intensity, or "signal suppression."[5] If the this compound internal standard signal is suppressed, it can lead to inaccurate quantification of the Repaglinide M1 metabolite, potentially overestimating its concentration.
Q4: What are the common causes of ion suppression in bioanalytical methods?
Common causes of ion suppression include:
-
Matrix Components: Endogenous substances from biological matrices like salts, phospholipids, and proteins can co-elute with the analyte and internal standard.
-
Sample Preparation: Inadequate sample cleanup can leave behind interfering matrix components. For instance, protein precipitation is a common and simple method, but it may not remove all phospholipids, which are known to cause ion suppression.[4]
-
Chromatography: Poor chromatographic separation can lead to co-elution of matrix components with the analytes of interest.
-
High Analyte Concentration: At high concentrations, analytes can saturate the electrospray ionization (ESI) process, leading to a non-linear response and potential self-suppression.
Troubleshooting Guide: this compound Internal Standard Signal Suppression
This guide provides a systematic approach to troubleshoot signal suppression issues for the this compound internal standard.
Caption: Troubleshooting workflow for this compound signal suppression.
1. Is the signal suppression observed consistently across all samples, including calibration standards prepared in solvent?
-
Yes: This suggests a problem with the LC-MS/MS system itself, rather than a matrix effect.
-
Action:
-
Verify MS parameters: Ensure that the ion source settings (e.g., spray voltage, temperature), gas flows (nebulizer, auxiliary), and collision energy are optimized for Repaglinide M1.[6]
-
Check LC conditions: Confirm the mobile phase composition and pH are correct and that the flow rate is stable.[7][8] Inspect the column for any signs of degradation or blockage.
-
-
-
No: The suppression is likely due to a matrix effect from the biological samples. Proceed to the next step.
2. Have you evaluated the sample preparation method for its efficiency in removing interfering matrix components?
-
Action:
-
Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids. Consider a more rigorous sample cleanup method.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Repaglinide M1 and its internal standard while leaving interfering components behind.[6][8]
-
Solid-Phase Extraction (SPE): This technique can provide a cleaner extract.[7] Select an appropriate sorbent and optimize the wash and elution steps to remove matrix interferences.[7]
-
3. Is the chromatography optimized to separate Repaglinide M1 and its internal standard from the matrix components?
-
Action:
-
Modify the Gradient: Adjust the mobile phase gradient to achieve better separation between the analyte peak and any areas of ion suppression. A post-column infusion experiment can help identify the retention times of interfering matrix components.
-
Change the Column: If gradient optimization is insufficient, consider using a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity.
-
4. Have you considered the concentration of the internal standard?
-
Action: An excessively high concentration of the internal standard can sometimes cause self-suppression or suppress the analyte's signal. Ensure the concentration of this compound is appropriate and within the linear range of the detector.
Experimental Protocols
Below are summarized experimental conditions from published bioanalytical methods for Repaglinide and its metabolites. These can serve as a starting point for method development and troubleshooting.
Table 1: Sample Preparation Methods
| Method | Matrix | Procedure | Reference |
| Liquid-Liquid Extraction | Human Plasma | To 100 µl of plasma, add internal standard and 200 µl of phosphate buffer (pH 12). Extract with an organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase. | [9] |
| Protein Precipitation | Rat Plasma | To 45 µl of plasma, add 150 µl of acetonitrile containing the internal standard to precipitate proteins. Centrifuge and inject the supernatant. | [4] |
| Solid-Phase Microextraction | Microsomal Medium | Extract analytes using a 96-blade TFME system with a C18 coating. Desorb the analytes and inject into the LC-MS/MS system. | [7][10][11][12] |
Table 2: LC-MS/MS Parameters
| Parameter | Method 1 | Method 2 | Reference |
| LC Column | C18 column (e.g., 4.6 x 12.5 mm, 5 µm) | XDB-C18 column | [7],[8] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% acetic acid | Acetonitrile–ammonium acetate buffer (pH 6.8, 0.01 mol/L) | [7],[8] |
| Flow Rate | 0.5 mL/min | Not Specified | [7] |
| Injection Volume | 20 µL | Not Specified | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [7],[8] |
| MS/MS Transitions | Repaglinide: m/z 453.3 > 162.2; IS (Cetirizine): m/z 389.0 > 201.1 | Repaglinide: Not Specified; IS (Diazepam): Not Specified | [6],[8] |
Repaglinide Metabolism
Understanding the metabolic pathway of Repaglinide can provide insights into potential analytical challenges.
Caption: Simplified metabolic pathway of Repaglinide.
References
- 1. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. tandfonline.com [tandfonline.com]
Optimizing LC gradient for separating Repaglinide M1 and M2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient separation of Repaglinide and its metabolites, M1 and M2.
Physicochemical Data of Repaglinide and Key Metabolites
Understanding the physicochemical differences between Repaglinide and its M1 and M2 metabolites is crucial for developing a selective LC method. The key properties are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Polarity |
| Repaglinide | C₂₇H₃₆N₂O₄ | 452.6 | Parent compound with a piperidine ring and a single carboxylic acid group.[1] | Low |
| Metabolite M1 | C₂₂H₂₈N₂O₄ | 384.48 | Aromatic amine formed by cleavage of the piperidine ring.[2][3] | Intermediate |
| Metabolite M2 | C₂₇H₃₆N₂O₆ | 484.59 | Dicarboxylic acid derivative formed by oxidation.[3][4] | High |
Frequently Asked Questions (FAQs)
Q1: What are Repaglinide M1 and M2?
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[4]
-
Metabolite M2 is a major metabolite formed through the oxidation of the parent compound, resulting in a dicarboxylic acid derivative.[1][4]
-
Metabolite M1 is an aromatic amine, produced by further oxidation.[1][4] These metabolites are pharmacologically inactive and are excreted primarily through bile.[4]
Q2: Why is it challenging to separate Repaglinide, M1, and M2?
The separation is challenging due to the significant differences in polarity between the three compounds. Repaglinide itself is quite hydrophobic (LogP ≈ 5.9).[1] The M2 metabolite, with its additional carboxylic acid group, is substantially more polar. The M1 metabolite, having lost the bulky piperidine group in favor of a primary amine, has an intermediate polarity. A simple isocratic method is often insufficient to elute all three peaks with good resolution and peak shape in a reasonable timeframe. A gradient method is necessary to effectively manage this wide polarity range.
Q3: What are typical starting conditions for an LC gradient method?
A good starting point for method development would be a reversed-phase separation on a C18 column. Below is a recommended initial gradient method.
| Parameter | Recommended Starting Condition |
| Column | C18, 100 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Q4: How can I optimize the gradient to improve the separation of M1 and M2?
If the initial scouting gradient does not provide adequate separation, a systematic approach to optimization is required. The goal is to find the "sweet spot" that provides baseline resolution for all components in the shortest possible run time.[5]
-
Adjust the Gradient Slope: If M1 and M2 are co-eluting or poorly resolved, try a shallower gradient (e.g., increase the gradient time from 15 to 25 minutes). A slower change in the mobile phase composition increases the interaction time with the stationary phase and often improves the resolution of closely eluting peaks.[5]
-
Modify the Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent properties. Methanol is generally considered less eluotropic (weaker) than acetonitrile in reversed-phase LC.
-
Adjust the pH of the Mobile Phase: The ionization state of the acidic and basic functional groups on Repaglinide and its metabolites can be manipulated by changing the mobile phase pH. Repaglinide has pKa values of 4.19 and 5.78.[6] Operating at a pH at least 2 units away from the pKa values ensures the compounds are in a single ionic form, leading to sharper, more symmetrical peaks.[7] Using a buffer instead of formic acid (e.g., ammonium acetate or ammonium formate) can provide better pH control.
-
Fine-tune the Temperature: Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also subtly affect selectivity. Experiment with temperatures between 25 °C and 45 °C.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Repaglinide M1 and M2.
Problem: Poor resolution between M1 and M2 peaks.
-
Is the gradient too steep?
-
Solution: Decrease the gradient slope. Extend the time over which the organic mobile phase concentration changes. This gives the analytes more time to interact with the column, which can improve separation.[5]
-
-
Is the organic solvent optimal?
-
Solution: Try switching the organic modifier from acetonitrile to methanol, or use a combination of both. This changes the selectivity of the separation and may resolve the co-eluting peaks.
-
-
Is the pH appropriate?
-
Solution: Adjust the mobile phase pH. Small changes in pH can significantly impact the retention of ionizable compounds like M1 and M2, potentially improving their separation. Ensure the chosen pH is compatible with your column chemistry.[7]
-
Problem: Broad or tailing peaks for M1 and/or M2.
-
Is the sample solvent stronger than the initial mobile phase?
-
Solution: Dissolve your sample in a solvent that is as weak as or weaker than your starting mobile phase conditions (e.g., 10% acetonitrile in water). Injecting in a strong solvent can cause peak distortion.[8]
-
-
Are there secondary interactions with the column?
-
Solution: The amine group in M1 can interact with residual silanols on the silica-based column, causing tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate this. Alternatively, using a column with advanced end-capping or a different stationary phase may be necessary.
-
-
Is the column contaminated or old?
-
Solution: Flush the column with a strong solvent. If peak shape does not improve, the column may be at the end of its life and require replacement.[9]
-
Problem: Inconsistent retention times.
-
Is the column properly equilibrated before each injection?
-
Solution: Ensure the column is re-equilibrated with the initial mobile phase conditions for a sufficient time (at least 10 column volumes) between runs. Inadequate equilibration is a common cause of retention time drift in gradient chromatography.[1]
-
-
Is the mobile phase composition stable?
-
Solution: Prepare fresh mobile phase daily. If you are mixing solvents online, ensure the pump is functioning correctly and there are no leaks.[10]
-
-
Is the column temperature consistent?
-
Solution: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to shift.[1]
-
Problem: No peaks are observed.
-
Is the detector set to the correct wavelength?
-
Solution: Verify that the UV detector is set to an appropriate wavelength for Repaglinide and its metabolites (e.g., 240 nm).
-
-
Has the sample degraded?
-
Solution: Prepare a fresh sample and standard to ensure sample integrity.[1]
-
-
Is there a blockage or major leak in the system?
-
Solution: Check the system pressure. Abnormally high or low pressure can indicate a blockage or a leak, respectively. Systematically check connections from the pump to the detector.[7]
-
Diagrams
Caption: Troubleshooting workflow for common LC separation issues.
Caption: Experimental workflow for LC gradient optimization.
Experimental Protocol: LC Gradient Optimization
This protocol outlines the steps for systematically optimizing an LC gradient for the separation of Repaglinide, M1, and M2.
1. Initial Scouting Gradient:
-
Objective: To determine the approximate elution times of the compounds.
-
Procedure:
-
Prepare mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).
-
Install a standard C18 column (e.g., 100 x 4.6 mm, 5 µm).
-
Set the column oven to 30 °C and the flow rate to 1.0 mL/min.
-
Run a broad linear gradient from 5% to 95% B over 20 minutes.[5]
-
Inject a standard mixture containing Repaglinide, M1, and M2.
-
Record the retention times of the first and last eluting peaks.
-
2. Gradient Slope Adjustment:
-
Objective: To improve the resolution between closely eluting peaks, particularly M1 and M2.
-
Procedure:
-
Based on the scouting run, narrow the gradient range to focus on the area where the compounds elute. For example, if peaks elute between 40% and 70% B, set the new gradient to run from 30% to 80% B.
-
To improve resolution, make the gradient shallower by increasing the gradient time (tG). For example, run the 30-80% B gradient over 25 minutes instead of 15.
-
Analyze the resulting chromatogram for changes in resolution (Rs).
-
3. Selectivity Tuning (If Necessary):
-
Objective: To alter the elution order or improve separation when slope adjustments are insufficient.
-
Procedure:
-
Change Organic Solvent: Replace acetonitrile (Mobile Phase B) with methanol (containing 0.1% formic acid) and repeat the optimized gradient from the previous step. Compare the chromatograms for changes in selectivity.
-
Adjust pH: Prepare mobile phases using a buffer system (e.g., 10 mM ammonium acetate adjusted to pH 4.5) instead of formic acid. Re-run the optimized gradient. This can significantly shift the retention times of the ionizable analytes.
-
4. Final Method Verification:
-
Objective: To confirm the robustness and suitability of the final method.
-
Procedure:
-
Once satisfactory separation is achieved, perform multiple injections to confirm the repeatability of retention times and peak areas.
-
Slightly vary parameters like flow rate (± 0.1 mL/min) and temperature (± 2 °C) to ensure the method is robust.
-
Document all final method parameters.
-
References
- 1. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Repaglinide M1 Metabolite | CAS No- 874908-11-9 [chemicea.com]
- 3. Repaglinide M2 Metabolite-d4 - CAS - 874908-12-0 (non-d) | Axios Research [axios-research.com]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. scispace.com [scispace.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Repaglinide M1 from plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the bioanalysis of Repaglinide M1 from plasma samples, specifically focusing on issues of poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is Repaglinide M1 and why is its recovery from plasma important?
Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C8.[2] One of its major metabolites is an aromatic amine known as M1.[2] Accurate measurement of Repaglinide M1 in plasma is crucial for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion of the drug. Poor recovery of M1 from plasma samples can lead to underestimation of its concentration, resulting in inaccurate pharmacokinetic data.
Q2: What are the main factors that can contribute to the poor recovery of Repaglinide M1 from plasma?
Several factors can lead to poor recovery of Repaglinide M1 during extraction from plasma. These include:
-
High Protein Binding: The parent drug, Repaglinide, is highly protein-bound in human plasma (approximately 98.5%), primarily to human serum albumin (HSA).[3][4] It is likely that the M1 metabolite also exhibits significant protein binding, which can hinder its extraction.
-
Suboptimal Extraction Method: The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—and the optimization of its parameters are critical for achieving good recovery.
-
Sample Handling and Stability: Repaglinide M1 may be susceptible to degradation under certain storage and handling conditions.[5]
-
Matrix Effects: Components of the plasma matrix can interfere with the extraction process and the analytical detection.
Troubleshooting Guides
Issue 1: Low Recovery After Protein Precipitation (PPT)
Q: I am using protein precipitation to extract Repaglinide M1, but the recovery is consistently low. What could be the problem and how can I improve it?
A: Low recovery after protein precipitation is a common issue, often related to the high protein binding of the analyte or suboptimal precipitation conditions.
Potential Causes and Troubleshooting Steps:
-
Incomplete Protein Precipitation: Ensure that the precipitating agent is added in the correct ratio to the plasma sample. The final concentration of the precipitating agent is critical for effective protein removal.[6]
-
Recommendation: Experiment with different organic solvents such as acetonitrile, methanol, or acetone, and vary the sample-to-solvent ratio (e.g., 1:3, 1:4).
-
Recommendation: Consider using acids like trichloroacetic acid (TCA) or perchloric acid, but be mindful of potential analyte instability at extreme pH.[6]
-
-
Analyte Co-precipitation: Due to its high affinity for plasma proteins, Repaglinide M1 might be co-precipitating with the proteins.
-
Recommendation: Before adding the precipitating solvent, try disrupting the protein-analyte binding by adding a small amount of an organic modifier or adjusting the pH of the plasma sample.
-
-
Insufficient Vortexing or Incubation: Inadequate mixing or incubation time can lead to incomplete precipitation.
-
Recommendation: Vortex the samples vigorously for at least 1-2 minutes after adding the precipitating agent.
-
Recommendation: Allow the samples to incubate at a low temperature (e.g., 4°C or -20°C) for a sufficient period (e.g., 10-30 minutes) to enhance protein precipitation.[6]
-
-
Precipitate Resuspension: The protein pellet may not be packed tightly enough, leading to its resuspension during supernatant collection.
-
Recommendation: Increase the centrifugation speed and/or duration to ensure a compact pellet. A typical condition is 15,000 rpm for 20 minutes at 4°C.[6]
-
Experimental Protocol: Optimized Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Incubate the samples at -20°C for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Issue 2: Poor Recovery with Liquid-Liquid Extraction (LLE)
Q: My liquid-liquid extraction protocol for Repaglinide M1 is yielding low and inconsistent recovery. What parameters should I optimize?
A: Low recovery in LLE is often due to an inappropriate choice of extraction solvent, suboptimal pH conditions, or insufficient phase separation.
Potential Causes and Troubleshooting Steps:
-
Incorrect Extraction Solvent: The polarity and properties of the organic solvent are crucial for efficiently partitioning the analyte from the aqueous plasma phase.
-
Suboptimal pH of the Aqueous Phase: The ionization state of Repaglinide M1, which is pH-dependent, significantly affects its partitioning behavior.
-
Recommendation: Adjust the pH of the plasma sample to suppress the ionization of the M1 metabolite. Since M1 is an aromatic amine, a slightly basic pH may improve its extraction into an organic solvent.[9] Experiment with a range of pH values (e.g., pH 7 to 9).
-
-
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction.
-
Recommendation: Ensure thorough mixing by vortexing for an extended period (e.g., 5-10 minutes) or using a mechanical shaker.
-
-
Emulsion Formation: The formation of an emulsion at the interface of the two phases can trap the analyte and lead to poor recovery.
-
Recommendation: To break emulsions, try adding a small amount of a different organic solvent, salt (salting out), or centrifuging at a higher speed.
-
Experimental Protocol: Optimized Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add an internal standard.
-
Adjust the pH of the sample to 8.0 with a suitable buffer.
-
Add 1 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
Q: I am using solid-phase extraction for sample cleanup, but the recovery of Repaglinide M1 is poor. How can I troubleshoot my SPE method?
A: Poor recovery in SPE can result from an incorrect choice of sorbent, inadequate conditioning or elution steps, or breakthrough of the analyte during loading.
Potential Causes and Troubleshooting Steps:
-
Inappropriate Sorbent Chemistry: The choice of SPE sorbent (e.g., C18, mixed-mode) is critical and depends on the physicochemical properties of Repaglinide M1.
-
Incomplete Analyte Retention: The analyte may not be retained on the sorbent during the loading step.
-
Recommendation: Ensure the sample is pre-treated appropriately (e.g., pH adjustment) to promote interaction with the sorbent. For a C18 sorbent, acidifying the sample can enhance retention of a basic compound like M1.
-
-
Analyte Loss During Washing: The wash solvent may be too strong, leading to the premature elution of the analyte.
-
Recommendation: Use a weaker wash solvent. For a C18 cartridge, start with a highly aqueous wash solution and gradually increase the organic content to find the optimal composition that removes interferences without eluting the analyte.
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Recommendation: Increase the strength of the elution solvent. For a C18 sorbent, this typically involves increasing the percentage of the organic component (e.g., methanol or acetonitrile). Adding a small amount of acid or base to the elution solvent can also improve recovery by modifying the ionization state of the analyte. For Repaglinide, methanol has been shown to be an effective eluting solvent.[11]
-
Experimental Protocol: Optimized Solid-Phase Extraction (C18)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: Reported Recovery of Repaglinide Using Different Extraction Methods
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Thin-Film Microextraction (TFME) | Repaglinide & Metabolites | Human Microsomal Medium | ~90 | [10] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Repaglinide | Rabbit Plasma | 95 | [7] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Repaglinide | Human Plasma | 89.73 ± 7.31 | [9] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Repaglinide | Human Plasma | 92 ± 55.31 | [13] |
| Solvent Extraction (Ethyl Acetate & 0.1N HCl) | Repaglinide | Rabbit Serum | 95 | [14] |
Note: Data for the M1 metabolite specifically is limited; however, the recovery data for the parent drug, Repaglinide, provides a valuable starting point for method development.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor Repaglinide M1 recovery.
Caption: General experimental workflow for Repaglinide M1 analysis.
References
- 1. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The effects of selected drugs on the in vitro protein binding of repaglinide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. eprints.usm.my [eprints.usm.my]
- 10. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcce.ac.ir [ijcce.ac.ir]
- 12. Selective Simple Solid Phase Extraction Coupled with High-Performance Liquid Chromatography Determination of Repaglinide by Functionalized SBA-15 Nanoadsorbent [ijcce.ac.ir]
- 13. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
Calibration curve linearity problems with Repaglinide M1-D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of Repaglinide, with a specific focus on calibration curve linearity problems when using its deuterated internal standard, Repaglinide M1-D5.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Repaglinide is non-linear at higher concentrations. What are the potential causes?
A1: Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS bioanalysis. The primary causes include:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in signal response.[1][2]
-
Ion Source Saturation/Matrix Effects: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to inefficient ionization and a non-linear response. Co-eluting matrix components can also suppress or enhance the ionization of the analyte, particularly at high concentrations.[3][4]
-
Analyte Behavior: The physicochemical properties of Repaglinide may contribute to non-linearity. This can include issues with solubility at high concentrations in the final extract or potential for adsorption to vials and tubing.
Q2: I'm observing poor linearity across the entire calibration range, not just at the high end. What should I investigate?
A2: Poor linearity across the entire range often points to more fundamental issues with the method. Key areas to investigate are:
-
Suboptimal Internal Standard Concentration: An inappropriate concentration of the this compound internal standard (IS) can lead to non-linearity. If the IS response is not consistent across the calibration range, it cannot effectively compensate for variations.
-
Cross-signal Contributions: There might be "cross-talk" between the analyte (Repaglinide) and the stable isotope-labeled internal standard (this compound). This can occur if there is isotopic impurity in the IS or in-source fragmentation.
-
Sample Preparation Issues: Inconsistent extraction recovery of Repaglinide or the IS across the concentration range can lead to poor linearity.
-
Chromatographic Problems: Poor peak shape, co-elution with interfering matrix components, or analyte carryover can all negatively impact linearity.
Q3: Can the choice of regression model for the calibration curve affect my results?
A3: Yes, the choice of regression model is critical. While a linear regression with a weighting factor (e.g., 1/x or 1/x²) is most common, it may not always be the best fit if the response is inherently non-linear. In such cases, a quadratic regression model might provide a better fit. However, the use of a non-linear model should be justified and thoroughly validated to ensure it accurately describes the concentration-response relationship.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
This guide provides a step-by-step approach to diagnosing and resolving non-linearity at the upper limit of quantification (ULOQ).
Symptoms:
-
The calibration curve appears linear at lower concentrations but flattens out at higher concentrations.
-
The accuracy values for high concentration quality control (QC) samples are consistently low.
Troubleshooting Workflow:
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
Minimizing ion suppression of Repaglinide M1 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Repaglinide M1 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is Repaglinide M1 and why is it important to analyze?
Repaglinide M1 is an aromatic amine derivative and a major metabolite of Repaglinide, an oral anti-diabetic drug.[1][2] Accurate quantification of Repaglinide M1 is crucial for pharmacokinetic and drug metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Repaglinide.
Q2: What are the common causes of ion suppression for Repaglinide M1 in mass spectrometry?
Ion suppression for Repaglinide M1, an aromatic amine, in biological matrices like human plasma can be caused by several factors:
-
Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous metabolites from the biological matrix can co-elute with Repaglinide M1 and compete for ionization in the mass spectrometer source, leading to a decreased signal.
-
Sample Preparation Impurities: Reagents and materials used during sample preparation, such as polymers from solid-phase extraction (SPE) cartridges or plasticizers from collection tubes, can introduce interfering substances.
-
Mobile Phase Additives: Certain mobile phase additives, particularly non-volatile ones, can contribute to ion suppression.
-
High Analyte Concentration: At high concentrations, Repaglinide M1 itself can cause self-suppression, leading to a non-linear response.
Q3: How can I detect ion suppression in my Repaglinide M1 analysis?
Two common methods to assess ion suppression are:
-
Post-Column Infusion: A solution of Repaglinide M1 is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of Repaglinide M1 indicates the presence of co-eluting, suppressing agents.
-
Post-Extraction Spike: The peak area of Repaglinide M1 in a neat solution is compared to the peak area of Repaglinide M1 spiked into an extracted blank matrix at the same concentration. A lower peak area in the matrix sample signifies ion suppression.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Repaglinide M1.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no Repaglinide M1 signal | Significant ion suppression | 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate Repaglinide M1 from co-eluting interferences. Experiment with different C18 columns or consider alternative chemistries. 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components causing suppression.[3] |
| High variability in results (poor precision) | Inconsistent ion suppression between samples | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Repaglinide M1 will co-elute and experience similar ion suppression, allowing for accurate correction and improved precision. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Poor peak shape (tailing, fronting) | Secondary interactions with the analytical column or matrix components | 1. Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure Repaglinide M1 is in a single ionic form. 2. Use a Different Column: Test a column with a different stationary phase or end-capping to minimize secondary interactions. |
| Non-linear calibration curve | Ion suppression at higher concentrations (self-suppression) or saturation of the detector | 1. Extend the Calibration Range: If non-linearity is observed at the high end, extend the range to determine the point of saturation. 2. Dilute Samples: Samples with concentrations in the non-linear range should be diluted and re-analyzed. |
Experimental Protocols
Representative LC-MS/MS Method for Repaglinide and Metabolites
This protocol is a starting point for the analysis of Repaglinide and its metabolites, including M1. Optimization will be required for your specific instrumentation and application.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add an internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| GS1 and GS2 | 50 psi |
Note: Specific MRM transitions for Repaglinide M1 need to be determined by infusing a standard of the metabolite and optimizing the precursor and product ions. For Repaglinide, a common transition is m/z 453.3 -> 162.2.[4]
Data Presentation
Table 1: Summary of LC-MS/MS Parameters for Repaglinide Analysis
| Parameter | Method 1 [5] | Method 2 [6] | Method 3 [7] |
| Sample Preparation | Liquid-Liquid Extraction (tert-butyl methyl ether) | Protein Precipitation | Liquid-Liquid Extraction (diethyl ether-dichloromethane) |
| LC Column | C18 | Chromolith RP-18e | XDB-C18 |
| Mobile Phase | Methanol:Water (with additives) | Acetonitrile:0.2% Formic Acid in Water | Acetonitrile:Ammonium Acetate Buffer (pH 6.8) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Internal Standard | Cetirizine | Phenacetin | Diazepam |
Visualizations
Caption: Metabolic pathway of Repaglinide to its M1 metabolite.
Caption: A systematic workflow for troubleshooting ion suppression.
References
- 1. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Repaglinide Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Repaglinide. Our goal is to help you address variability in your pharmacokinetic data and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Repaglinide?
Repaglinide is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2][3] CYP2C8 is responsible for the formation of the M4 metabolite, while CYP3A4 catalyzes the formation of the M1 and M2 metabolites.[1] These metabolites are largely inactive and are excreted primarily through the bile.[1]
Q2: What is the role of the SLCO1B1 transporter in Repaglinide pharmacokinetics?
The solute carrier organic anion transporter 1B1 (SLCO1B1), also known as OATP1B1, is a hepatic uptake transporter that plays a crucial role in the disposition of Repaglinide.[1][3] Genetic variations in the SLCO1B1 gene can significantly alter the plasma concentrations of Repaglinide.[1][4]
Q3: We are observing high inter-individual variability in our Repaglinide pharmacokinetic data. What are the likely causes?
High inter-individual variability in Repaglinide exposure is a known issue and can be attributed to several factors:
-
Genetic Polymorphisms: Variations in the genes encoding for CYP2C8 and SLCO1B1 are major contributors to variability.[1][4][5] For instance, the CYP2C8*3 allele is associated with reduced plasma concentrations of Repaglinide, while the SLCO1B1 521T>C polymorphism can lead to markedly increased exposure.[1][4]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2C8 and/or CYP3A4 can significantly alter Repaglinide metabolism.[1][2][3]
-
Food Effects: Repaglinide is typically administered preprandially (before meals).[6] The presence and composition of food can influence its absorption.
-
Patient Demographics: While studies have shown similar pharmacokinetics in young and elderly subjects, other patient-specific factors can contribute to variability.[7]
Q4: Can you provide guidance on designing a bioequivalence study for a generic Repaglinide product?
Regulatory agencies like the FDA and EMA have specific guidance for Repaglinide bioequivalence studies. Key design considerations include:
-
Study Design: A single-dose, two-treatment, two-period crossover design is typically recommended.[8]
-
Subject Population: Healthy male and non-pregnant, non-lactating female subjects are generally used.[8]
-
Administration: The study can be conducted under either fasting or fed conditions.[6][8] Given that Repaglinide can cause hypoglycemia, administration of a glucose solution may be necessary, especially in fasted studies.[6]
-
Analyte: The parent drug, Repaglinide, should be measured in plasma.[8][9]
-
Bioequivalence Criteria: The 90% confidence interval for the ratio of the geometric means of Cmax and AUC of the test to reference product should fall within the range of 80.00% to 125.00%.[9][10]
Troubleshooting Guides
Problem 1: Inconsistent results in our Repaglinide plasma concentration assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Collection and Handling Issues | Ensure consistent timing of blood draws relative to drug administration. Use appropriate anticoagulant (e.g., EDTA) and process samples promptly to separate plasma. Store plasma samples at -20°C or lower until analysis. |
| Analytical Method Variability | Verify the robustness of your analytical method. Check for issues with the mobile phase composition, column performance, and detector sensitivity. Ensure proper internal standard selection and use. |
| Matrix Effects | Evaluate for matrix effects from plasma components that may interfere with the ionization of Repaglinide and the internal standard in LC-MS/MS assays. Consider different sample preparation techniques like solid-phase extraction (SPE) to minimize these effects. |
| Calibration Curve Issues | Ensure the calibration range covers the expected concentrations in your study samples. Use a sufficient number of non-zero calibrators and appropriate weighting for the regression analysis. |
Problem 2: Unexpectedly high or low Repaglinide exposure in a subset of study subjects.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Genetic Polymorphisms | Consider genotyping subjects for key polymorphisms in CYP2C8 and SLCO1B1.[4][5] This can help explain outlier data and reduce variability when analyzing data by genotype. |
| Concomitant Medications | Carefully review and document all concomitant medications taken by study subjects. Identify any potential inhibitors or inducers of CYP2C8 and CYP3A4.[1][2][3] |
| Dietary Factors | Inquire about the consumption of foods or supplements known to interact with drug-metabolizing enzymes (e.g., grapefruit juice, St. John's Wort). |
| Subject Compliance | Verify subject compliance with the dosing regimen and study procedures. |
Data Presentation
Table 1: Summary of Repaglinide Pharmacokinetic Parameters in Healthy Subjects
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | [11][12] |
| Absolute Bioavailability | ~56% | [11][12] |
| Elimination Half-life (t½) | ~1 hour | [12][13] |
| Volume of Distribution (Vd) | 23.09 ± 9.19 L/h | [14] |
| Total Body Clearance (CL) | 38 ± 16 L/hr | [12] |
Table 2: Impact of Genetic Polymorphisms on Repaglinide Pharmacokinetics
| Genotype | Effect on Repaglinide Exposure | Reference |
| CYP2C8*3 | Reduced plasma concentration | [1] |
| SLCO1B1 521T>C | Markedly increased AUC | [1] |
Table 3: Effect of Co-administered Drugs on Repaglinide Pharmacokinetics
| Co-administered Drug | Mechanism | Effect on Repaglinide AUC | Reference |
| Gemfibrozil | Strong CYP2C8 inhibitor | 8-fold increase | [2] |
| Cyclosporine | CYP3A4 and OATP1B1 inhibitor | >2-fold increase | [2] |
| Rifampicin | Inducer of CYP enzymes | 32-85% reduction | [2] |
| Clarithromycin | Strong CYP3A4 inhibitor | Markedly increased plasma concentration | [1] |
Experimental Protocols
Protocol 1: Quantification of Repaglinide in Human Plasma by HPLC
This protocol is based on a validated method for the determination of Repaglinide in human plasma.[15]
-
Sample Preparation:
-
To 1 mL of human plasma, add an internal standard (e.g., indomethacin).
-
Perform liquid-liquid extraction with ethyl acetate at a pH of 7.4.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Purospher STAR C-18 (4.8 mm x 150 mm; 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.01 M ammonium formate (pH 2.7) in a 60:40 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 244 nm).
-
-
Validation Parameters:
-
Linearity: Establish a linear calibration curve in the expected concentration range (e.g., 20-200 ng/mL).
-
Precision and Accuracy: Determine intra-day and inter-day precision and accuracy.
-
Recovery: Assess the extraction recovery of Repaglinide from plasma.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Mandatory Visualizations
Caption: Metabolic pathway of Repaglinide.
Caption: Factors contributing to Repaglinide pharmacokinetic variability.
Caption: Workflow for a Repaglinide bioequivalence study.
References
- 1. ClinPGx [clinpgx.org]
- 2. Drug-drug and food-drug pharmacokinetic interactions with new insulinotropic agents repaglinide and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ovid.com [ovid.com]
- 5. Effects of CYP2C8 and SLCO1B1 Genetic Polymorphisms on Repaglinide Pharmacokinetics: A Systematic Review and Meta-Analy… [ouci.dntb.gov.ua]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Repaglinide pharmacokinetics in healthy young adult and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioequivalence of a fixed-dose repaglinide/metformin combination tablet and equivalent doses of repaglinide and metformin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Population pharmacokinetic modelling of repaglinide in healthy volunteers by using Non-Parametric Adaptive Grid Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Repaglinide M1-D5: A Superior Internal Standard for Bioanalytical Applications
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of Repaglinide M1-D5, a deuterated analog of a repaglinide metabolite, with other commonly employed internal standards for the analysis of the anti-diabetic drug, repaglinide. The evidence presented underscores the advantages of using a stable isotope-labeled internal standard to mitigate matrix effects and enhance data quality.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in complex biological matrices such as plasma and urine. However, the accuracy and precision of LC-MS/MS assays can be significantly influenced by variations in sample preparation, injection volume, and matrix effects. Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte as closely as possible, co-eluting with it and experiencing similar matrix effects. This allows for the normalization of the analyte's signal, thereby correcting for variations and improving the reliability of the analytical method.
Comparison of this compound with Alternative Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. Their near-identical chemical structure and chromatographic behavior to the analyte make them exceptionally effective at compensating for matrix effects and other sources of variability.
While direct head-to-head comparative studies are limited, an examination of published validation data for bioanalytical methods of repaglinide using different internal standards reveals trends in performance. The following tables summarize key performance parameters from various studies. It is important to note that these results are collated from different laboratories and experimental conditions, which may influence the observed performance.
Table 1: Performance Characteristics of Bioanalytical Methods for Repaglinide Using Different Internal Standards
| Internal Standard | Analyte | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Repaglinide-d5 | Repaglinide | Mouse Whole-Body Thin Tissue Sections | - | - | - | - | [1] |
| Indomethacin | Repaglinide | Human Plasma | 20 | 20-200 | 89.95 - 105.75 | 3.90 - 11.84 | [2] |
| Diazepam | Repaglinide | Human Plasma | 0.05 | 0.05 - 50 | 98.74 - 99.41 | ≤ 11.2 | [1] |
Data for Repaglinide-d5 from the cited study did not include specific LLOQ, linearity, accuracy, and precision values for repaglinide itself, but focused on the quantification of repaglinide and its metabolites.
Table 2: Key Properties of Internal Standards for Repaglinide Analysis
| Internal Standard | Type | Structural Similarity to Repaglinide | Co-elution with Repaglinide | Compensation for Matrix Effects |
| This compound | Stable Isotope Labeled | Very High (Metabolite Analog) | Expected to be very close | Excellent |
| Indomethacin | Structurally Unrelated | Low | No | Partial |
| Diazepam | Structurally Unrelated | Low | No | Partial |
The data, although not from a single comparative study, suggests that methods employing structurally unrelated internal standards like indomethacin and diazepam can achieve acceptable levels of accuracy and precision. However, the inherent advantage of a SIL internal standard like this compound lies in its superior ability to mimic the behavior of the analyte during the entire analytical process, from extraction to detection. This is particularly crucial when dealing with complex matrices or when high accuracy and precision are required.
The use of a deuterated internal standard is expected to provide more effective compensation for matrix effects, leading to improved data reliability and robustness of the bioanalytical method.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative experimental protocols for the bioanalysis of repaglinide using different internal standards, based on published literature.
Method 1: Repaglinide Analysis using a Deuterated Internal Standard (Conceptual Protocol based on available data)
This conceptual protocol is based on the typical application of deuterated internal standards in LC-MS/MS assays.
-
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 500 µL of acetonitrile for protein precipitation.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
Method 2: Repaglinide Analysis using Indomethacin as Internal Standard
This protocol is adapted from the method described by Ruzilawati et al. (2007).[2]
-
Sample Preparation:
-
To 1 mL of plasma, add 50 µL of internal standard working solution (Indomethacin, 1 µg/mL in methanol).
-
Add 4 mL of ethyl acetate.
-
Vortex mix for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
-
-
Liquid Chromatography:
Method 3: Repaglinide Analysis using Diazepam as Internal Standard
This protocol is based on the method described by Zhang et al. (2011).[1]
-
Sample Preparation:
-
To 25 µL of plasma, add 25 µL of internal standard working solution (Diazepam, 50 ng/mL in methanol).
-
Add 100 µL of diethyl ether:dichloromethane (60:40, v/v).
-
Vortex mix for 1 minute.
-
Centrifuge at 16,000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI, positive mode.
-
MRM Transitions:
-
Repaglinide: m/z 453.2 → 164.1
-
Diazepam: m/z 285.1 → 193.1
-
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of repaglinide using an internal standard.
Caption: A generalized workflow for the bioanalytical quantification of repaglinide.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structurally unrelated internal standards can provide acceptable performance, the use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages. Its chemical and physical similarity to the analyte ensures superior compensation for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in repaglinide quantification, this compound represents the optimal choice, leading to more dependable data for pharmacokinetic, toxicokinetic, and other critical studies.
References
Inter-laboratory Insights: A Comparative Guide to Repaglinide Quantification
A detailed analysis of analytical methodologies for the precise quantification of the anti-diabetic drug, Repaglinide.
This guide provides a comparative overview of various analytical methods employed for the quantification of Repaglinide, a prominent oral anti-diabetic drug used in the management of type 2 diabetes mellitus.[1][2] The accurate determination of Repaglinide concentrations in pharmaceutical formulations and biological fluids is crucial for ensuring therapeutic efficacy and safety. This document is intended for researchers, scientists, and professionals in drug development, offering a collation of performance data and experimental protocols from multiple studies to aid in the selection of the most appropriate analytical technique.
While a formal inter-laboratory study with standardized samples was not identified in the public domain, this guide synthesizes data from various independent validation studies to present a comparative perspective on the capabilities of different analytical technologies. The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, and spectrofluorimetry.
Quantitative Performance Comparison
The performance of an analytical method is paramount for its successful implementation. Key validation parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) are critical indicators of a method's reliability. The following tables summarize the reported performance characteristics of different analytical methods for Repaglinide quantification.
Table 1: Performance Characteristics of HPLC Methods for Repaglinide Quantification
| Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | 0.1 - 1.2 | 95.34 (Intra-day) | < 2.0 | Not Reported | Not Reported | [1] |
| RP-HPLC | 2 - 10 | 99.34 | < 2.0 (Intra-day & Inter-day) | 0.6963 | 2.1101 | [3] |
| HPLC-UV | Not Specified | 98.6 - 112 | < 8.30 | Not Reported | Not Reported | [4] |
| HPLC-UV | Not Specified | Not Reported | < 1.76 (Intra-day & Inter-day) | Not Reported | Not Reported | [5] |
Table 2: Performance Characteristics of Spectrophotometric and Other Methods for Repaglinide Quantification
| Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Spectrofluorimetry | 5 - 80 | 95.34 (Intra-day) | < 6.26 (Intra-day) | 6.49 | 14.69 | [1] |
| UV-Spectrophotometry | 2 - 70 | 98.5 | < 2.0 | 0.1109 | 0.336 | [6] |
| UV-Spectrophotometry (in 0.1M NaOH) | 1.0 - 25 | Not Reported | Not Reported | 0.13 | 0.39 | [7] |
| UV-Spectrophotometry (in 0.1M HCl) | 2.0 - 40 | Not Reported | Not Reported | 0.18 | 0.54 | [7] |
| LC-MS/MS | 0.002 - 1 (ng/mL) | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols as described in the cited literature.
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: For tablet formulations, a common procedure involves weighing and powdering a set number of tablets. A portion of the powder equivalent to a specific dose of Repaglinide is then dissolved in a suitable solvent, such as acetonitrile or methanol, often with the aid of sonication to ensure complete dissolution. The resulting solution is then filtered before injection into the HPLC system.[1][3] For biological matrices like plasma, a protein precipitation step followed by solvent extraction is typically employed.[5][9]
-
Instrumentation: A standard HPLC system equipped with a binary pump, a UV detector, and an autosampler is generally used.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is frequently utilized.[1][3]
-
Mobile Phase: A mixture of organic solvents like acetonitrile and methanol, sometimes with a buffer, is used as the mobile phase. The specific composition can vary, for instance, a 60:40 (v/v) ratio of acetonitrile to methanol has been reported.[3]
-
Flow Rate: A typical flow rate is around 1.0 to 1.1 mL/min.[3]
-
Detection: UV detection is commonly performed at a wavelength of 214 nm or 240 nm.[1][3]
-
Spectrofluorimetry
-
Sample Preparation: A stock solution of Repaglinide is prepared in methanol. Working standard solutions are then prepared by diluting the stock solution to the desired concentrations.[1]
-
Instrumentation: A spectrofluorimeter is used for the analysis.[1]
-
Analytical Parameters:
UV-Spectrophotometry
-
Sample Preparation: A stock solution of Repaglinide is prepared, and subsequent dilutions are made to obtain working standards within the desired concentration range. The diluent can be a mixture of acetonitrile and water (e.g., 70:30 v/v) or solutions of 0.1M NaOH or 0.1M HCl.[6][7]
-
Instrumentation: A double-beam UV-Visible spectrophotometer is employed for the measurements.[6]
-
Analytical Parameters: The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution. Reported λmax values include 244 nm in an acetonitrile/water mixture, 216 nm in 0.1M NaOH, and 243 nm in 0.1M HCl.[6][7]
Visualized Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for sample preparation and analysis using HPLC.
Caption: General workflow for the analysis of Repaglinide in tablet formulations by HPLC.
Caption: A typical workflow for the extraction and analysis of Repaglinide from plasma samples.
References
- 1. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. ijpscr.info [ijpscr.info]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation of a Bioanalytical Method for Repaglinide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantitative determination of Repaglinide in human plasma, a critical step in drug development and clinical research. While the specific use of the deuterated M1 metabolite (M1-D5) as an internal standard is explored, detailed published validation data for this specific compound is limited. Therefore, this document presents a representative bioanalytical method validation for Repaglinide using a deuterated internal standard, such as Repaglinide-d5, which follows the same rigorous validation principles and is a commonly accepted practice in the field. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability during sample processing and analysis.[1][2]
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate measurement of drug concentrations in biological matrices. The following is a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Repaglinide in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Repaglinide-d5 at a concentration of 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Run Time: Approximately 5 minutes.
Mass Spectrometric Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Repaglinide: m/z 453.3 → 162.2[3]
-
Repaglinide-d5 (Internal Standard): m/z 458.3 → 162.2 (This is a representative transition; the actual transition would depend on the deuteration pattern).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Data Presentation: Summary of Validation Parameters
The following tables summarize the acceptance criteria and representative data for the validation of a bioanalytical method for Repaglinide, in accordance with FDA and ICH M10 guidelines.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Representative Result |
| Calibration Curve Range | At least 6 non-zero standards | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% for LLOQ) | Pass |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| LQC | 3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | 100 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| HQC | 800 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Selectivity and Specificity
| Parameter | Acceptance Criteria | Representative Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | Pass |
| Specificity | No significant interference from commonly co-administered medications. | Pass |
Table 4: Matrix Effect and Recovery
| QC Level | Matrix Factor | IS-Normalized Matrix Factor (%CV) | Recovery (%) |
| LQC | 0.95 - 1.05 | ≤ 15% | ~90% |
| HQC | 0.98 - 1.02 | ≤ 15% | ~92% |
Table 5: Stability
| Stability Condition | Acceptance Criteria (% Deviation from Nominal) | Representative Result |
| Freeze-Thaw Stability (3 cycles) | Within ±15% | Pass |
| Short-Term (Bench-Top) Stability (e.g., 6 hours at room temp) | Within ±15% | Pass |
| Long-Term Stability (e.g., 30 days at -80°C) | Within ±15% | Pass |
| Post-Preparative Stability (e.g., 24 hours in autosampler) | Within ±15% | Pass |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical determination of Repaglinide.
Caption: Signaling pathway of Repaglinide's insulinotropic action.
Caption: Key parameters for bioanalytical method validation.
References
Repaglinide vs. Glibenclamide: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of two widely used anti-diabetic drugs, repaglinide and glibenclamide. Understanding the metabolic fate of these compounds is crucial for optimizing drug efficacy, minimizing adverse effects, and predicting potential drug-drug interactions. This document summarizes key quantitative data, outlines experimental protocols for assessing metabolic stability, and visualizes the metabolic pathways to offer a comprehensive resource for researchers in drug development.
At a Glance: Metabolic Stability Comparison
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall clinical performance. In vitro assays using human liver microsomes and hepatocytes are standard methods to evaluate this parameter. Repaglinide, a meglitinide analog, is characterized by its rapid metabolism and short half-life, whereas glibenclamide, a second-generation sulfonylurea, exhibits a longer half-life.
| Parameter | Repaglinide | Glibenclamide | Reference |
| Primary Metabolizing Enzymes | CYP2C8, CYP3A4 | CYP3A4, CYP2C9, CYP2C19 | [1] |
| Terminal Elimination Half-life (in vivo) | ≤ 1 hour | ~10 hours | [2] |
| Major Metabolic Pathways | Oxidative biotransformation and direct glucuronidation | Liver hydroxylation | [1][3] |
| Primary Route of Elimination | Biliary-fecal excretion | 50% urine, 50% bile/feces | [2] |
Metabolic Pathways and Key Enzymes
The biotransformation of repaglinide and glibenclamide is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.
Repaglinide Metabolism: Repaglinide is extensively metabolized, with less than 2% of the parent drug excreted unchanged. The primary routes of metabolism are oxidative biotransformation and direct conjugation with glucuronic acid.[1] The main metabolites, M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed via hydroxylation on the piperidine ring), are inactive and primarily excreted in the feces via bile.[1] CYP2C8 and CYP3A4 are the principal enzymes responsible for its metabolism.[1]
Glibenclamide Metabolism: Glibenclamide is also extensively metabolized in the liver. The major metabolites are the 4-trans-hydroxy and 3-cis-hydroxy derivatives, which have weak hypoglycemic activity.[2] The primary metabolizing enzyme is CYP3A4, with contributions from CYP2C9 and CYP2C19.[4]
Experimental Protocols
The following are generalized protocols for in vitro metabolic stability assays commonly used in drug development.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with HLM.
Materials:
-
Test compounds (Repaglinide, Glibenclamide)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the reaction immediately by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Metabolic Stability Assay in Suspended Human Hepatocytes
Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that contains both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds (Repaglinide, Glibenclamide)
-
96-well plates
-
Incubator with orbital shaker
-
Acetonitrile for reaction termination
-
LC-MS/MS system
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration.
-
Plate the hepatocytes in a 96-well plate at a desired cell density.
-
Prepare the test compound solution in the culture medium.
-
Add the compound solution to the hepatocyte suspension to initiate the assay.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points, collect aliquots of the cell suspension.
-
Terminate the metabolic activity with cold acetonitrile.
-
Process the samples for LC-MS/MS analysis to quantify the parent compound.
-
Determine the metabolic stability parameters.
Logical Comparison of Metabolic Characteristics
The differing metabolic profiles of repaglinide and glibenclamide have significant clinical implications.
Conclusion
References
A Comparative Guide to the Bioanalysis of Repaglinide M1: Accuracy and Precision Utilizing M1-D5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise measurement of Repaglinide M1, a primary metabolite of the anti-diabetic drug Repaglinide. Particular focus is given to the use of isotope-labeled internal standards, specifically M1-D5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The data presented herein is compiled from various validation studies to offer a comparative overview of method performance.
Introduction
Repaglinide is an oral anti-diabetic agent that stimulates insulin secretion from pancreatic β-cells. Its metabolism is extensive, with the formation of several metabolites, including the inactive aromatic amine, M1.[1] Accurate quantification of Repaglinide and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard, such as Repaglinide M1-D5, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Comparative Analysis of Analytical Methods
Table 1: Performance Characteristics of LC-MS/MS Methods for Repaglinide and its Metabolites
| Parameter | Repaglinide (LC-MS/MS) | Repaglinide Metabolites (General LC-MS/MS Performance) |
| Linearity Range | 0.5 - 100 ng/mL[1] | Typically in the low ng/mL to hundreds of ng/mL range |
| Intra-day Accuracy (%) | 89.31% - 101.77%[1] | Generally within 85-115% |
| Inter-day Accuracy (%) | 95.93% - 100.18%[1] | Generally within 85-115% |
| Intra-day Precision (%RSD) | 3.25% - 4.36%[1] | Typically <15% |
| Inter-day Precision (%RSD) | 1.70% - 10.48%[1] | Typically <15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | Dependent on the specific metabolite and matrix |
Table 2: Comparison with HPLC-UV Methods for Repaglinide
| Parameter | HPLC-UV for Repaglinide |
| Linearity Range | 20 - 200 ng/mL |
| Intra-day Accuracy (%) | 92.37% - 104.66% |
| Inter-day Accuracy (%) | 89.95% - 105.75% |
| Intra-day Precision (%RSD) | 3.90% - 6.67% |
| Inter-day Precision (%RSD) | 5.21% - 11.84% |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
Note: The data for HPLC-UV methods are for the parent drug Repaglinide, as specific data for its metabolites are limited. Generally, LC-MS/MS methods offer significantly lower LLOQs and higher selectivity compared to HPLC-UV methods.
Experimental Protocols
LC-MS/MS Method for the Quantification of Repaglinide M1 using M1-D5 Internal Standard
This section outlines a typical experimental protocol for the quantitative analysis of Repaglinide M1 in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 100 µL of the internal standard working solution (this compound in methanol).
-
Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5).
-
Vortex mix for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 62.5:20:17.5, v/v/v) with 0.2% formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL[1]
-
Column Temperature: Ambient
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Repaglinide M1: Precursor ion > Product ion (specific m/z values to be determined based on the molecule)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the molecule with a +5 Da shift from M1)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Visualizations
Repaglinide Signaling Pathway
The following diagram illustrates the mechanism of action of Repaglinide in stimulating insulin secretion from pancreatic β-cells.
Caption: Repaglinide stimulates insulin secretion by blocking ATP-sensitive K+ channels.
Analytical Workflow for Repaglinide M1 Measurement
This diagram outlines the key steps in the bioanalytical workflow for the quantification of Repaglinide M1 using an isotope-labeled internal standard.
Caption: Bioanalytical workflow for Repaglinide M1 quantification.
References
Evaluating the Impact of Drug-Drug Interactions on Repaglinide Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impact of various drugs on the metabolism of Repaglinide, an oral antidiabetic agent. The data presented is compiled from in vitro and in vivo studies to offer a detailed understanding of the pharmacokinetic interactions, aiding in drug development and clinical study design.
Overview of Repaglinide Metabolism
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing the most significant roles.[1][2][3][4] Additionally, it undergoes glucuronidation, a phase II metabolic reaction, facilitated by UDP-glucuronosyltransferases (UGTs), to a lesser extent.[5] The major metabolites of Repaglinide are the dicarboxylic acid derivative (M2), the aromatic amine (M1), and a piperidine ring hydroxylation product (M4).[2] An acyl glucuronide (M7) is also formed.[2] These metabolites are pharmacologically inactive and are primarily excreted in the feces.
The following diagram illustrates the primary metabolic pathways of Repaglinide.
Caption: Primary metabolic pathways of Repaglinide.
Impact of CYP2C8 Inhibitors on Repaglinide Pharmacokinetics
CYP2C8 is a major enzyme responsible for Repaglinide metabolism. Co-administration of Repaglinide with strong inhibitors of CYP2C8 can lead to a significant increase in its plasma concentrations, potentially causing hypoglycemia.
Gemfibrozil
Gemfibrozil is a potent inhibitor of CYP2C8. Concomitant use with Repaglinide is generally not recommended due to the high risk of a significant drug-drug interaction.[6]
Table 1: Effect of Gemfibrozil on Repaglinide Pharmacokinetic Parameters
| Interacting Drug | Repaglinide Dose | Gemfibrozil Dose | Change in AUC of Repaglinide | Change in Cmax of Repaglinide | Reference(s) |
| Gemfibrozil | 0.25 mg | 600 mg twice daily for 3 days | 8.1-fold increase | 2.4-fold increase | [7][8][9] |
| Gemfibrozil + Itraconazole | 0.25 mg | 600 mg Gemfibrozil twice daily for 3 days + 100 mg Itraconazole twice daily for 3 days | 19.4-fold increase | 2.8-fold increase | [7][8][9] |
| Gemfibrozil (single dose) | 0.25 mg | 900 mg | 8.3-fold increase | 2.4-fold increase | [6] |
Clopidogrel
Clopidogrel, an antiplatelet agent, is also a significant inhibitor of CYP2C8. Its co-administration with Repaglinide is contraindicated in some countries due to the increased risk of hypoglycemia.[10][11]
Table 2: Effect of Clopidogrel on Repaglinide Pharmacokinetic Parameters
| Interacting Drug | Repaglinide Dose | Clopidogrel Dose | Change in AUC of Repaglinide | Change in Cmax of Repaglinide | Reference(s) |
| Clopidogrel | 0.25 mg | 300 mg loading dose, then 75 mg daily | 5.1-fold increase (Day 1), 3.9-fold increase (Day 3) | Not specified | [10][11][12] |
Impact of CYP3A4 Inducers on Repaglinide Pharmacokinetics
CYP3A4 is another key enzyme in the metabolism of Repaglinide. Inducers of CYP3A4 can accelerate the metabolism of Repaglinide, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.
Rifampin
Rifampin is a potent inducer of CYP3A4. Concomitant use with Repaglinide can significantly decrease its plasma levels.[1][8][13][14][15]
Table 3: Effect of Rifampin on Repaglinide Pharmacokinetic Parameters
| Interacting Drug | Repaglinide Dose | Rifampin Dose | Change in AUC of Repaglinide | Change in Cmax of Repaglinide | Reference(s) |
| Rifampin | 0.5 mg | 600 mg daily for 5 days | 57% decrease | 41% decrease | [13] |
| Rifampin | 4 mg | 600 mg daily for 7 days | ~50% decrease (concomitant administration), ~80% decrease (24h after last Rifampin dose) | Not significantly affected (concomitant), Significantly reduced (24h after) | [1][14] |
| Rifampin | 4 mg | 600 mg daily for 6 days | 32% decrease | 26% decrease | [8][15] |
Experimental Protocols
The data presented in this guide are derived from clinical trials and in vitro studies. The following provides an overview of the typical methodologies employed.
Clinical Study Design
A common design for these drug-drug interaction studies is a randomized, two-phase crossover trial in a small group of healthy volunteers (typically 9-12 participants).[1][7][9][10][12][13][16]
The following diagram illustrates a typical experimental workflow for a clinical drug-drug interaction study.
Caption: A typical two-phase crossover clinical trial design.
-
Participants: Healthy adult volunteers, with specific inclusion and exclusion criteria to ensure safety and minimize variability.
-
Dosing: Participants receive a single dose of Repaglinide alone in one phase and in combination with the interacting drug in the other phase, with a washout period in between.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug administration to measure the plasma concentrations of Repaglinide.
-
Analytical Methods: Repaglinide concentrations in plasma are typically determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Data Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) are calculated and compared between the two phases to assess the magnitude of the interaction.
In Vitro Metabolism Studies
In vitro studies are crucial for elucidating the specific enzymes involved in drug metabolism and for predicting potential drug-drug interactions.[3][4][17][18][19][20]
-
Test Systems: These studies often utilize human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, or recombinant human CYP enzymes to assess the contribution of individual enzymes to Repaglinide metabolism.[3][4][17][18][19][20]
-
Incubation: Repaglinide is incubated with the test system in the presence and absence of the potential inhibitor or inducer.
-
Analysis: The formation of Repaglinide metabolites is monitored over time using analytical techniques like LC-MS/MS to determine the rate of metabolism and the inhibitory or inductive potential of the co-administered drug.
Conclusion and Recommendations
The metabolism of Repaglinide is significantly influenced by drugs that inhibit or induce its primary metabolic pathways, namely CYP2C8 and CYP3A4.
-
Strong CYP2C8 inhibitors , such as Gemfibrozil and Clopidogrel, can dramatically increase Repaglinide exposure, posing a significant risk of hypoglycemia. Co-administration of these drugs with Repaglinide should be avoided or managed with extreme caution and close glucose monitoring.
-
Potent CYP3A4 inducers , like Rifampin, can substantially decrease Repaglinide plasma concentrations, which may lead to a loss of glycemic control. Dose adjustments of Repaglinide may be necessary when co-administered with such drugs.
For drug development professionals, a thorough evaluation of the potential for drug-drug interactions with new chemical entities that are metabolized by or affect CYP2C8 and CYP3A4 is essential when considering co-administration with Repaglinide. In vitro screening followed by well-designed clinical drug-drug interaction studies are critical to ensure patient safety and therapeutic efficacy.
References
- 1. Rifampicin seems to act as both an inducer and an inhibitor of the metabolism of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Dose-Dependent Interaction between Gemfibrozil and Repaglinide in Humans: Strong Inhibition of CYP2C8 with Subtherapeutic Gemfibrozil Doses | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Effects of gemfibrozil, itraconazole, and their combination on the pharmacokinetics and pharmacodynamics of repaglinide: potentially hazardous interaction between gemfibrozil and repaglinide | Semantic Scholar [semanticscholar.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Effects of gemfibrozil, itraconazole, and their combination on the pharmacokinetics and pharmacodynamics of repaglinide: potentially hazardous interaction between gemfibrozil and repaglinide - ProQuest [proquest.com]
- 10. pharmacase.ca [pharmacase.ca]
- 11. Hypoglycemia during the Concomitant Use of Repaglinide and Clopidogrel in an Elderly Patient with Type 2 Diabetes and Severe Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-drug interaction between repaglinide and clopidogrel: Potential risk of hypoglycaemia [hsa.gov.sg]
- 13. Rifampin decreases the plasma concentrations and effects of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The effect of gemfibrozil on repaglinide pharmacokinetics persists for at least 12 h after the dose: evidence for mechanism-based inhibition of CYP2C8 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Platforms for Repaglinide Quantification
For researchers, scientists, and drug development professionals, selecting the appropriate analytical method for the quantification of Repaglinide is a critical decision that impacts data quality and study outcomes. This guide provides a comparative overview of various analytical platforms used for Repaglinide analysis, supported by experimental data from published studies.
The choice of an analytical platform for the quantification of the anti-diabetic drug Repaglinide is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide explores the concordance of results and performance characteristics of several common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, Spectrofluorimetry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Platforms
The performance of different analytical methods for Repaglinide quantification, as reported in various studies, is summarized in the table below. This allows for a direct comparison of key validation parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).
| Analytical Platform | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Wavelength/Detection |
| HPLC-UV | 0.1 - 1.2[1] | 99.71 - 100.25[2] | <1.50[2] | 0.6963[3] | 2.1101[3] | 235 nm, 241 nm[2][4] |
| UV-Vis Spectrophotometry | 2 - 70[5] | 98.5[5] | <2[5] | 0.1109[5] | 0.336[5] | 244 nm[5] |
| Spectrofluorimetry | 5 - 80[1] | 69.43 ± 0.045 (in tablets)[1] | - | 6.49 (calculated)[1] | 14.69 (calculated)[1] | Ex: 282 nm, Em: 379 nm[1] |
| LC-MS/MS | 0.050 - 50 (ng/mL)[6] | -0.593% to -1.26% (relative error)[6] | ≤5.07 (intra-day), ≤11.2 (inter-day)[6] | 0.010 (ng/mL)[6] | - | MRM (m/z 453.3 > 162.2)[7] |
| RP-TLC with Densitometry | 0.6 - 3.6[8] | 102.71 ± 2.04[8] | 1.93 (intra-day), 2.25 (inter-day)[8] | 0.08[8] | 0.27[8] | 225 nm[8] |
Key Observations:
-
Sensitivity: LC-MS/MS offers the highest sensitivity, with a limit of detection in the picogram per milliliter range (0.010 ng/mL), making it ideal for bioanalytical studies where sample concentrations are low.[6] In contrast, spectrofluorimetry appears to be the least sensitive method based on the provided data.[1]
-
Linearity: UV-Vis spectrophotometry demonstrates a wide linear range (2–70 µg/ml).[5] HPLC-UV also provides a suitable range for pharmaceutical dosage form analysis.[1]
-
Precision and Accuracy: All listed methods demonstrate acceptable levels of precision and accuracy, with Relative Standard Deviation (%RSD) values generally below 2% for HPLC and UV-Vis methods, indicating good reproducibility.[2][5]
-
Application: HPLC and UV-Vis spectrophotometry are well-suited for the routine quality control of Repaglinide in bulk and tablet formulations.[4][5][9] The high sensitivity of LC-MS/MS makes it the method of choice for pharmacokinetic and bioequivalence studies in biological matrices like plasma.[6][7]
Experimental Workflow for Repaglinide Analysis
The following diagram illustrates a typical experimental workflow for the analysis of Repaglinide in a pharmaceutical formulation using HPLC.
References
- 1. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Determination of repaglinide in pharmaceutical formulations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpscr.info [ijpscr.info]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
The Gold Standard: Why Stable Isotope-Labeled Metabolites are the Superior Internal Standard for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative metabolite analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides a comprehensive comparison of internal standards, justifying the use of stable isotope-labeled (SIL) metabolites as the gold standard in mass spectrometry-based applications. Through experimental data and detailed protocols, we demonstrate why SIL internal standards (SIL-IS) consistently outperform alternatives like structural analogs and external standards.
The primary role of an internal standard is to correct for variations inherent in the analytical process, from sample preparation to instrumental analysis. These variations can arise from sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, particularly the phenomenon known as matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte. An ideal internal standard co-elutes with the analyte and experiences these variations to the same extent, allowing for reliable normalization of the analyte's signal.
Unparalleled Performance: The Advantages of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H or D). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS, while their identical physicochemical properties ensure they behave almost identically throughout the analytical workflow.[1][2][3] This co-elution and co-ionization behavior is the cornerstone of their superior performance.
Key advantages of using SIL-IS include:
-
Comprehensive Error Correction: SIL-IS are added to samples at the very beginning of the workflow, meaning they account for variability across all subsequent steps, including extraction, derivatization, and injection.[4][5]
-
Effective Matrix Effect Compensation: Because a SIL-IS has the same molecular structure and retention time as the analyte, it is subject to the same degree of ion suppression or enhancement from the sample matrix.[1][6] This allows for accurate correction of matrix-related signal fluctuations, a major challenge in complex biological samples.
-
Improved Accuracy and Precision: By effectively normalizing for a wide range of analytical variations, SIL-IS significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[1][7]
-
Enhanced Method Robustness: The use of SIL-IS makes analytical methods more robust and transferable between different laboratories and instrument platforms.[4]
Comparative Analysis: SIL-IS vs. Alternative Standardization Methods
The superiority of stable isotope-labeled internal standards becomes evident when compared to other common standardization techniques.
Structural Analogs are molecules that are chemically similar but not identical to the analyte. While they can partially correct for variability, their different chemical structures lead to differences in retention time, extraction recovery, and ionization efficiency.[7] This can result in incomplete correction for matrix effects and other sources of error.
External Standardization involves creating a calibration curve from a series of standards prepared separately from the analytical samples. This method does not account for sample-specific variations in extraction recovery or matrix effects, making it the least reliable method for complex samples.
The following table summarizes the performance of different internal standard strategies based on data from various studies.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% CV) | Key Findings & Citation |
| Stable Isotope-Labeled | Kahalalide F | - | -0.3% | 7.6% | Significantly improved accuracy and precision compared to the structural analog.[7] |
| Structural Analog | Kahalalide F | - | -3.2% | 8.6% | |
| Stable Isotope-Labeled (¹³C,D₂) | Tacrolimus | Whole Blood | -0.45% to +0.63% | <3.09% | Perfectly compensated for matrix effects.[5] |
| Structural Analog (Ascomycin) | Tacrolimus | Whole Blood | -2.65% to +1.71% | <3.63% | |
| Stable Isotope-Labeled | Various Metabolites | F. graminearum samples | - | 3.6% (technical), 10.8% (biological) | Reduced median CV significantly compared to non-standardized data.[6][8] |
| No Internal Standard | Various Metabolites | F. graminearum samples | - | 7.1% (technical), 15.1% (biological) | |
| Stable Isotope-Labeled | 6-Methylmercaptopurine | Red Blood Cells | Reference Standard | - | Used as the reference to evaluate structural analogs.[9] |
| Structural Analog (Halogenated) | 6-Methylmercaptopurine | Red Blood Cells | Good agreement | - | Halogenated analogs performed well.[9] |
| Structural Analog (Amine moiety) | 6-Methylmercaptopurine | Red Blood Cells | ≥15% bias | - | Analogs with substituted amine moieties showed unacceptable performance.[9] |
Experimental Workflow and Protocols
To effectively implement stable isotope dilution mass spectrometry, a systematic workflow should be followed. The diagram below illustrates the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Repaglinide M1-D5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Repaglinide M1-D5, a deuterated metabolite of the anti-diabetic drug Repaglinide.
Immediate Safety Considerations
-
Harmful if swallowed. [1]
-
Suspected of damaging fertility or the unborn child. [1]
-
May cause harm to breast-fed children. [1]
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, vials), should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the name "this compound" and the approximate quantity.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Engage a Licensed Waste Disposal Vendor:
-
The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including the chemical name and any known hazards.
-
-
Documentation:
-
Maintain a record of the waste generated, including the date, quantity, and disposal method. This documentation is essential for regulatory compliance.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Summary of Key Information
| Aspect | Guidance | Reference |
| Primary Hazard | Harmful if swallowed, potential reproductive toxicity, harmful to aquatic life. | [1][2] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | |
| Handling Location | Well-ventilated area or chemical fume hood. | |
| Disposal Method | Collection in a labeled hazardous waste container for pickup by a licensed vendor. | [2] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash. | [2] |
| Waste Segregation | Collect all contaminated materials, including empty containers and disposable labware. | |
| Storage | Store in a designated, secure, cool, dry, and well-ventilated area. | |
| Regulatory Compliance | Maintain accurate records of waste generation and disposal. |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for the chemical in use. As this compound is a stable isotope-labeled compound, no special precautions for radioactivity are required.
References
Essential Safety and Logistics for Handling Repaglinide M1-D5
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds like Repaglinide M1-D5 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended when handling the solid compound or concentrated solutions. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A buttoned, knee-length lab coat. A disposable gown is recommended when handling larger quantities. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization or if working outside of a ventilated enclosure. A risk assessment should be conducted. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Pre-use Checklist: Before handling the compound, ensure all necessary PPE is available and in good condition. Verify that the designated workspace is clean and uncluttered.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Weighing and Solution Preparation:
-
Weighing: If possible, weigh the solid compound in a ventilated balance enclosure. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.
Storage:
-
Short-term and Long-term Storage: this compound should be stored in a refrigerator at 2-8°C[2].
-
Labeling: The container must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
Decontamination:
-
Work Surfaces: After each use, decontaminate the work area with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with a detergent solution and then water.
-
Equipment: All non-disposable equipment that comes into contact with the compound should be thoroughly cleaned and decontaminated.
The following diagram illustrates the logical workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed, and puncture-proof waste container. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (disposable) | Place all used disposable items (e.g., pipette tips, gloves, weighing paper) in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (solutions) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. |
| Contaminated Sharps | Dispose of in a designated sharps container that is puncture-resistant and leak-proof. |
The following diagram outlines the decision-making process for the proper disposal of waste generated during the handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
